N3-Ph-NHS ester
説明
The exact mass of the compound 4-Azidobenzoyloxysuccinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVGNJLLQSNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201094 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53053-08-0 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53053-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N3-Ph-NHS Ester: A Technical Guide to its Dual-Action Mechanism for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N3-Ph-NHS ester is a heterobifunctional crosslinking reagent integral to advanced bioconjugation strategies, particularly in the construction of antibody-drug conjugates (ADCs).[1] Its utility stems from a dual-mechanism of action, enabling the sequential and specific linkage of two distinct molecular entities. This technical guide provides an in-depth exploration of its core mechanism, supported by experimental protocols and quantitative data to inform its effective application in research and development.
Core Mechanism of Action: A Two-Fold Strategy
The functionality of this compound is rooted in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a phenyl azide (B81097) (N3-Ph) group. These groups offer orthogonal reactivity, allowing for a controlled, two-step conjugation process.
Amine-Reactive Conjugation via the NHS Ester
The primary and most immediate mechanism of action involves the NHS ester. This functional group is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group found in proteins and peptides.[2][3][4] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and covalent amide bond, effectively tethering the this compound to the biomolecule of interest.[5][6]
The efficiency of this NHS ester-amine coupling is critically dependent on the reaction pH. The primary amine must be in a deprotonated state to act as a nucleophile.[2] However, at high pH, the NHS ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction.[2][5] Therefore, a slightly alkaline pH is optimal for achieving high conjugation efficiency.
Bioorthogonal Ligation via the Phenyl Azide
Once conjugated to the first biomolecule, the phenyl azide group of the N3-Ph moiety provides a bioorthogonal handle for the second conjugation step. The term "bioorthogonal" signifies that this azide group remains inert to the vast majority of functional groups found in biological systems, ensuring that the subsequent reaction is highly specific and does not interfere with native biological processes.
The azide group participates in "click chemistry" reactions, most notably:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts efficiently and specifically with a terminal alkyne to form a stable triazole linkage.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst. The azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[1]
This two-step process allows for the precise and stable linking of a protein (via the NHS ester) to another molecule equipped with an alkyne or strained cyclooctyne (e.g., a cytotoxic drug, a fluorescent probe, or a PEG chain).
Quantitative Data
The stability of the NHS ester is a critical parameter for successful conjugation. The following table summarizes the effect of pH on the half-life of NHS esters, illustrating the importance of maintaining optimal pH during the reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| >9.0 | Room Temp | Minutes |
| (Data compiled from multiple sources indicating general NHS ester stability)[5][7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol details the first step of the conjugation: labeling a protein with the this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[8][9][10] Amine-free buffers are essential (avoid Tris).[8][9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][9][10]
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.[8][11]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11]
-
Calculate Reagent Molar Excess: Determine the desired molar excess of the this compound to the protein. A 5- to 20-fold molar excess is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[8][10]
-
Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[8][10]
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Protocol 2: Click Chemistry Ligation (SPAAC Example)
This protocol outlines the second step: ligating an alkyne-modified molecule to the azide-functionalized protein via SPAAC.
Materials:
-
N3-Ph-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO- or BCN-functionalized molecule (e.g., drug, probe)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents: Dissolve the DBCO/BCN-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Reaction Incubation: Add the DBCO/BCN-functionalized molecule to the solution of the N3-Ph-labeled protein. A 1.5- to 5-fold molar excess of the cyclooctyne reagent over the azide is a typical starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the final bioconjugate to remove any unreacted DBCO/BCN-functionalized molecule using size exclusion chromatography, dialysis, or other appropriate chromatographic techniques.
Conclusion
This compound serves as a powerful and versatile tool in modern bioconjugation. Its dual-action mechanism, combining robust amine-reactive chemistry with highly specific bioorthogonal ligation, provides researchers with a high degree of control over the construction of complex biomolecular architectures. A thorough understanding of the underlying chemical principles, particularly the pH-dependence of the NHS ester reaction, is paramount to its successful implementation in the development of novel therapeutics, diagnostics, and research reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
An In-depth Technical Guide to N3-Ph-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Ph-NHS ester, also known as N-Hydroxysuccinimidyl-4-azidobenzoate, is a heterobifunctional crosslinking reagent crucial in the fields of bioconjugation and drug development.[1] Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoreactive or "clickable" azide (B81097) group, allows for the covalent linkage of diverse molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound, with a particular focus on its role in the synthesis of antibody-drug conjugates (ADCs).[2][3]
Chemical Structure and Properties
This compound is a non-cleavable linker, meaning that once conjugated, the resulting bond is highly stable under physiological conditions.[1][2] The molecule consists of a 4-azidobenzoate core functionalized with an NHS ester. The NHS ester moiety reacts specifically with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[4][5] The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, or can be photoactivated to form a highly reactive nitrene for photolabeling applications.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53053-08-0 | [1][2][6] |
| Molecular Formula | C11H8N4O4 | [1] |
| Molecular Weight | 260.21 g/mol | [1][3] |
| Appearance | Off-white to yellow powder | [1] |
| Melting Point | 171-172°C | [7] |
| Solubility | Soluble in DMSO (30 mg/mL), Chloroform (50 mg/mL) | [1][3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Core Applications and Reaction Mechanisms
The primary application of this compound is in bioconjugation, where it serves as a bridge to link a biomolecule (e.g., an antibody) to another molecule of interest (e.g., a therapeutic drug, a fluorescent dye, or a nanoparticle).
Amine-Reactive Conjugation
The NHS ester of this compound reacts with primary amines on biomolecules in a pH-dependent manner. The optimal pH for this reaction is typically between 7.2 and 8.5.[8] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.
Azide-Based "Click" Chemistry and Photolabeling
The terminal azide group provides a versatile handle for further modifications. It can be efficiently and specifically reacted with alkyne-containing molecules via "click chemistry". This bioorthogonal reaction is highly specific and proceeds with high yield under mild, aqueous conditions, making it ideal for biological applications.[2] Alternatively, the aryl azide can be photoactivated with UV light (typically 250-350 nm) to generate a highly reactive nitrene intermediate, which can form a covalent bond with adjacent molecules, a technique often used in photolabeling experiments to map molecular interactions.
Experimental Protocols
Below are detailed methodologies for the use of this compound in a typical antibody labeling experiment.
Materials
-
Antibody (or other protein) to be labeled (in a buffer free of primary amines, such as PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., Sephadex G-25 desalting column)
General Antibody Labeling Protocol
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing substances like Tris or glycine, it must be dialyzed against a suitable buffer (e.g., PBS) prior to conjugation.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[4]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A molar excess of the NHS ester is typically used, with the optimal ratio depending on the specific protein and desired degree of labeling. A starting point is often a 10- to 20-fold molar excess.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[10]
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4]
-
Collect the fractions containing the labeled antibody. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Visualizing Experimental Workflows
To further clarify the application of this compound, the following diagrams illustrate the key processes involved.
References
- 1. N-HYDROXYSUCCINIMIDYL-4-AZIDOBENZOATE | 53053-08-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glpbio.cn [glpbio.cn]
- 7. N-HYDROXYSUCCINIMIDYL-4-AZIDOBENZOATE CAS#: 53053-08-0 [m.chemicalbook.com]
- 8. bidmc.org [bidmc.org]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. furthlab.xyz [furthlab.xyz]
An In-depth Technical Guide to Bioconjugation using N3-Ph-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of N-succinimidyl 4-azidobenzoate (N3-Ph-NHS ester), a heterobifunctional crosslinking agent. This reagent is instrumental in bioconjugation, particularly for elucidating protein-protein interactions, by covalently linking biomolecules through a two-step process involving amine-reactive coupling and photo-activated crosslinking.
Core Principle of this compound Bioconjugation
This compound is a molecule with two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an aryl azide (B81097) (N3-Ph) group. This dual functionality allows for a sequential, two-step bioconjugation strategy.
-
Step 1: Amine-Reactive Conjugation: The NHS ester group reacts specifically and efficiently with primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. This reaction forms a stable amide bond, covalently attaching the azidophenyl moiety to the protein of interest (the "bait" protein). This initial step is typically performed in the dark to prevent premature activation of the aryl azide group.
-
Step 2: Photo-Activated Crosslinking: The aryl azide group is chemically inert until it is activated by ultraviolet (UV) light. Upon photolysis, it releases nitrogen gas (N2) and forms a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into C-H and N-H bonds in close proximity, or react with other nucleophiles. This results in the formation of a stable covalent bond with a nearby interacting molecule (the "prey" protein).
This two-step process allows for the "trapping" of transient or weak protein-protein interactions in a spatiotemporal manner, making it a powerful tool in proteomics and drug discovery.
Chemical Mechanisms
NHS Ester-Amine Reaction
The conjugation of the this compound to a protein is a nucleophilic acyl substitution reaction. The primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][][3] This reaction is highly efficient and selective for primary amines under mild pH conditions.[][3]
Aryl Azide Photo-Activation and Crosslinking
Upon exposure to UV light, typically in the range of 250-370 nm, the aryl azide group of the this compound undergoes photolysis.[4] This process generates a highly reactive nitrene species, which can then undergo several reactions, including insertion into C-H and N-H bonds, or reaction with nucleophiles to form covalent crosslinks.[4]
Quantitative Data
The efficiency of bioconjugation with this compound is dependent on several factors, including pH, temperature, reaction time, and the wavelength of UV light used for photo-activation. The following tables summarize key quantitative data for the constituent reactive groups.
Table 1: Stability of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.0 | 4 | 1 hour | [6] |
| 8.6 | 4 | 10 minutes | [5] |
Note: The stability of the NHS ester is highly pH-dependent, with hydrolysis increasing at higher pH values.[5][6]
Table 2: Amide Bond Stability
| Condition | Half-life | Reference(s) |
| Aqueous Solution | ~7 years | [6] |
Note: The amide bond formed is exceptionally stable under physiological conditions, ensuring the integrity of the conjugate.[6]
Table 3: Photo-activation of Aryl Azides
| Aryl Azide Type | Optimal Wavelength (nm) | Crosslinking Efficiency | Reference(s) |
| Phenyl Azide | 250-275 | Low (<30%) | [4] |
| Nitrophenyl Azide | 300-460 | Higher than phenyl azide | [4] |
| 4-Azidophenyl | Not specified | Quantum yield of 0.82 for a related compound | [1] |
Note: The efficiency of photo-crosslinking can be influenced by the specific structure of the aryl azide and the reaction conditions.[4]
Experimental Protocols
The following are generalized protocols for a two-step bioconjugation experiment using this compound to study protein-protein interactions. Optimization will be required for specific applications.
Step 1: Labeling of Bait Protein with this compound
Materials:
-
Purified "bait" protein (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column.
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[7]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the bait protein solution.[6] The reaction should be performed in the dark to prevent premature photo-activation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.[6]
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the subsequent interaction studies.[7]
Step 2: Photo-Crosslinking and Analysis
Materials:
-
N3-Ph-labeled bait protein.
-
"Prey" protein or cell lysate containing the potential interacting partner.
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE reagents.
-
Mass spectrometer and associated reagents for proteomic analysis.
Procedure:
-
Interaction: Incubate the N3-Ph-labeled bait protein with the prey protein or cell lysate under conditions that favor their interaction.
-
Photo-activation: Expose the mixture to UV light (e.g., 365 nm) on ice for an optimized duration (e.g., 10-30 minutes).[4]
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band with a higher molecular weight corresponding to the bait-prey complex.
-
Analysis by Mass Spectrometry: For identification of the prey protein and the crosslinked peptides, the high-molecular-weight band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry (LC-MS/MS).[8] Specialized software can then be used to identify the crosslinked peptides and thus the interaction interface.[8]
References
- 1. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility and Stability of N3-Ph-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of N3-Ph-NHS (N-hydroxysuccinimide) ester, a critical bifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Understanding its behavior in common laboratory solvents is paramount for successful and reproducible experimental outcomes. This document outlines quantitative solubility data, detailed experimental protocols, and the critical interplay between pH and stability in aqueous environments.
Core Concepts: Solubility and Stability
N3-Ph-NHS ester is a valuable tool for covalently linking molecules. It possesses two key functional groups: an azide (B81097) (N3) group, which can participate in "click chemistry" reactions, and an NHS ester, which reacts with primary amines to form stable amide bonds. However, the utility of this reagent is intrinsically linked to its solubility and stability. While highly soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), its application in aqueous systems, common for biological reactions, requires careful consideration due to its limited solubility and susceptibility to hydrolysis.
Quantitative Solubility Data
The solubility of this compound has been determined in DMSO, a common solvent for preparing stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 31.25[1] | 120.10[1] | The use of ultrasonic treatment and warming to 60°C may be necessary to achieve this concentration. It is also critical to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] |
pH-Dependent Stability in Aqueous Buffers
The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The ester linkage is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction. The rate of this hydrolysis is significantly accelerated at higher pH values.
| pH | Half-life of NHS Ester | Implication for Experimental Design |
| 7.0 | 4-5 hours[5][6] | Provides a reasonable window for conjugation reactions. |
| 8.0 | 1 hour[5][6] | Balances increased amine reactivity with a shorter ester half-life. Reactions should be performed promptly. |
| 8.6 | 10 minutes[5][6] | High rate of hydrolysis significantly reduces the efficiency of the conjugation reaction. Buffers in this pH range should generally be avoided for NHS ester reactions. |
This pH-dependent hydrolysis underscores the importance of careful buffer selection and immediate use of the reagent once it is introduced into an aqueous environment.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 31.25 mg/mL solution, add 1 mL of DMSO for every 31.25 mg of the ester).
-
Vortex the solution thoroughly.
-
If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath and/or warm the solution to 60°C with intermittent vortexing until the solid is fully dissolved.[1]
-
Store the stock solution at -20°C or -80°C in a desiccated environment. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: General Procedure for Amine Modification in an Aqueous Buffer
This protocol provides a general workflow for the reaction of this compound with a primary amine-containing molecule (e.g., a protein) in an aqueous buffer.
Materials:
-
This compound stock solution in anhydrous DMSO (from Protocol 1)
-
Amine-containing molecule (e.g., protein)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the amine-containing molecule in the chosen reaction buffer at a suitable concentration (typically 1-10 mg/mL).[4]
-
Just prior to initiating the reaction, add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. It is crucial to add the DMSO stock solution directly to the aqueous buffer with immediate and thorough mixing to minimize precipitation and hydrolysis. The final concentration of DMSO in the reaction mixture should be kept low (typically less than 10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture. The incubation time and temperature will depend on the specific reactants and the pH of the buffer. Common conditions are 1-4 hours at room temperature or overnight on ice.[4]
-
Quench the reaction by adding the quenching buffer to consume any unreacted this compound.
-
Purify the resulting conjugate using an appropriate method to remove excess reagents and byproducts.
Visualizations
Chemical Structure and Reaction
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Amine Conjugation
Caption: General workflow for this compound conjugation.
pH-Dependent Reactions of NHS Esters
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to N3-Ph-NHS Ester for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-Ph-NHS ester (N-Hydroxysuccinimidyl-4-azidobenzoate), a versatile heterobifunctional crosslinker, and its applications in click chemistry. This document details its core properties, experimental protocols for its use in bioconjugation, and data-driven insights into its performance in two major click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound
This compound is a molecule designed for the facile and efficient labeling of biomolecules. It possesses two key functional groups:
-
N-Hydroxysuccinimide (NHS) ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) and other biomolecules. This reaction forms a stable amide bond.
-
Azide (B81097) group (N3): This functional group serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can readily react with alkyne-containing molecules.
This dual functionality makes this compound an invaluable tool for a two-step bioconjugation strategy. First, a biomolecule of interest is labeled with the azide functionality using the NHS ester. Subsequently, an alkyne-containing molecule (e.g., a drug, a fluorescent probe, or a biotin (B1667282) tag) can be "clicked" onto the azido-modified biomolecule.
Core Properties and Data Presentation
Understanding the physicochemical properties of this compound is crucial for its effective use.
| Property | Value | Reference |
| Molecular Formula | C11H8N4O4 | [1] |
| Molecular Weight | 260.21 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 164 °C (decomposes) | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [4][5] |
The stability of the NHS ester group is pH-dependent, with hydrolysis being a competing reaction to the desired amidation.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [6] |
| 8.0 | 4 | ~1 hour | [6] |
| 8.6 | 4 | 10 minutes | [6] |
The reaction of the azide group is specific to alkynes, enabling bioorthogonal ligation. The choice between CuAAC and SPAAC depends on the specific application, with trade-offs between reaction speed and biocompatibility.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) | None | [7] |
| Alkyne Type | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) | [7] |
| Reaction Rate | Very Fast (can be ligand-accelerated) | Generally slower than CuAAC, dependent on the strain of the cyclooctyne | [7][8] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo applications | [7][9] |
| Selectivity | High | High | [10][11] |
| Yield | High to quantitative | High to quantitative | [12][13] |
Experimental Protocols
Detailed methodologies for the key experimental steps involving this compound are provided below.
Labeling of Proteins with this compound
This protocol describes the general procedure for introducing an azide handle onto a protein using this compound.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines like Tris.[13]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.[13][14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25) or dialysis cassette.[15]
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[16]
-
-
Labeling Reaction:
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[16]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-modified molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from section 3.1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)[14]
-
Aminoguanidine (B1677879) solution (e.g., 100 mM in water) (optional, to scavenge reactive byproducts)[12]
-
Purification supplies
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in a suitable buffer. A typical molar ratio is 1:5 to 1:10 (protein:alkyne).
-
Add the copper-chelating ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.[14]
-
Add the CuSO4 solution. A final copper concentration of 50-250 µM is common.[14]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[14]
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, dialysis, or other appropriate chromatographic methods.[22]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction using a strained alkyne.
Materials:
-
Azide-labeled protein (from section 3.1)
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-modified molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification supplies
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or another suitable method to remove any unreacted strained alkyne.[23]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. biorxiv.org [biorxiv.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Protein-Protein Interactions and Topologies in Living Cells with Chemical Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. furthlab.xyz [furthlab.xyz]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. lumiprobe.com [lumiprobe.com]
- 23. docs.aatbio.com [docs.aatbio.com]
The Strategic Role of N3-Ph-NHS Ester in Advanced Antibody-Drug Conjugate Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 10, 2025 – In the rapidly evolving landscape of targeted cancer therapeutics, the design and synthesis of antibody-drug conjugates (ADCs) represent a pinnacle of precision medicine. Central to the efficacy and safety of these bioconjugates is the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth exploration of the N3-Ph-NHS ester, a bifunctional, non-cleavable linker, and its critical role in the synthesis of next-generation ADCs. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemistry, provides detailed experimental protocols, and presents a framework for the characterization of ADCs synthesized using this versatile linker.
Introduction to this compound: A Bifunctional Linker for Two-Step ADC Conjugation
The this compound is a heterobifunctional crosslinker featuring two key reactive moieties: an N-Hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group attached to a phenyl ring. This architecture enables a sequential, two-step conjugation strategy that offers enhanced control over the ADC synthesis process.
-
NHS Ester Functionality: The NHS ester facilitates the initial, covalent attachment of the linker to the antibody. It reacts efficiently with primary amines, predominantly found on the side chains of lysine (B10760008) residues on the antibody surface, to form stable amide bonds.[1][][3] This reaction is typically performed under mild, slightly basic conditions (pH 7.2-8.5) to ensure the deprotonation of the lysine amines, which is necessary for their nucleophilic attack on the NHS ester.[][3]
-
Azide Functionality: The azide group serves as a bioorthogonal handle for the subsequent "click chemistry" reaction.[4][5][6][7] This highly specific and efficient reaction allows for the attachment of an alkyne-modified cytotoxic payload to the azide-functionalized antibody.[4][8] The phenyl group in the this compound provides rigidity to the linker structure.
This two-step approach decouples the antibody modification from the payload conjugation, allowing for the purification of the intermediate azide-modified antibody before the introduction of the often sensitive and expensive cytotoxic drug.
The Two-Step Conjugation Workflow
The synthesis of an ADC using the this compound linker follows a logical and controlled workflow, ensuring the generation of a well-defined bioconjugate.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the synthesis and characterization of an ADC using the this compound linker.
Step 1: Synthesis of Azide-Modified Antibody
This initial step involves the reaction of the antibody with the this compound to introduce the azide functionality.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[]
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system (e.g., size-exclusion chromatography columns)
Protocol:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified first. This can be achieved by dialysis against PBS or by using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (pH 8.3-8.5).[9]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[][9]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. A molar excess of the linker (typically 5-20 fold) is used to achieve the desired degree of labeling. The optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain antibody stability.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice, with gentle mixing.[][9] Protect from light if any components are light-sensitive.
-
-
Reaction Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted this compound.[]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess linker and by-products by purifying the azide-modified antibody using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.[9]
-
Step 2: Payload Conjugation via Click Chemistry
This second step involves the highly specific click chemistry reaction between the azide-modified antibody and an alkyne-functionalized cytotoxic drug. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition can be employed.[5][6][7]
3.2.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Purified azide-modified antibody
-
Alkyne-modified cytotoxic drug
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS or other suitable buffer
Protocol:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-modified drug in DMSO or a suitable solvent.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with the alkyne-modified drug (typically at a 4-10 fold molar excess over the antibody).[10]
-
Prepare the Cu(I) catalyst by pre-mixing the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio.[10]
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10]
-
3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry approach is often preferred for biological applications to avoid potential toxicity from the copper catalyst.
Materials:
-
Purified azide-modified antibody
-
Cyclooctyne-modified cytotoxic drug (e.g., DBCO-drug)
-
Reaction Buffer: PBS or other suitable buffer
Protocol:
-
Stock Solution Preparation:
-
Dissolve the cyclooctyne-modified drug in DMSO or a suitable solvent.
-
-
Conjugation Reaction:
-
Combine the azide-modified antibody with the cyclooctyne-modified drug (typically at a molar excess).
-
Incubate the reaction mixture for 4-12 hours at room temperature or 2-12 hours at 4°C.[9]
-
Final Purification and Characterization
Protocol:
-
Purification of the ADC:
-
Purify the final ADC product to remove unreacted drug, catalyst, and other reagents using size-exclusion chromatography or other appropriate chromatographic methods.[9]
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR), assess the level of aggregation, and confirm the integrity of the final ADC product using the analytical techniques described in the following section.
-
Characterization of the Final ADC
Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its potency and pharmacokinetic properties.[11]
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique to separate ADC species with different numbers of conjugated drugs. The hydrophobicity of the ADC increases with the number of attached hydrophobic payloads, leading to longer retention times on the HIC column.[12][13] The average DAR can be calculated from the peak areas of the different species in the chromatogram.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR, especially after reducing the ADC to separate its light and heavy chains.[12][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or reduced ADC can provide precise mass measurements to confirm the number of conjugated drugs and calculate the DAR.[12][13]
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of both components can be determined, and the DAR can be calculated. This method requires that the drug has a distinct absorbance peak from the antibody.
| Analytical Technique | Principle | Information Obtained | Considerations |
| HIC-HPLC | Separation based on hydrophobicity. | Distribution of different DAR species, average DAR. | Non-denaturing conditions preserve the native ADC structure. |
| RP-HPLC-MS | Separation based on hydrophobicity, coupled with mass detection. | DAR of light and heavy chains (after reduction), average DAR. | Denaturing conditions may be required. |
| Mass Spectrometry | Measurement of mass-to-charge ratio. | Precise mass of ADC species, confirmation of conjugation, DAR. | High-resolution instruments provide detailed information. |
| UV-Vis Spectroscopy | Measurement of light absorbance. | Average DAR. | Requires distinct absorbance maxima for antibody and drug. |
Stability and Aggregation Analysis
The stability of the ADC in circulation is paramount to prevent premature drug release and potential off-target toxicity.[10]
Methods:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to assess the level of aggregation in the ADC preparation. An increase in high molecular weight species indicates aggregation.[13]
-
Plasma Stability Assays: The ADC is incubated in plasma from relevant species (e.g., human, mouse) at 37°C over a period of time. Samples are taken at different time points and analyzed by methods like HIC-HPLC or LC-MS to monitor for drug deconjugation or ADC degradation.
| Parameter | Method | Typical Conditions | Outcome |
| Aggregation | Size-Exclusion Chromatography (SEC) | Isocratic elution on a size-exclusion column. | Quantifies monomer, dimer, and higher-order aggregates. |
| Plasma Stability | Incubation in plasma followed by HIC-HPLC or LC-MS analysis. | 37°C incubation in plasma for up to several days. | Determines the rate of drug deconjugation and ADC degradation. |
Intracellular Processing and Mechanism of Action
ADCs synthesized with non-cleavable linkers like this compound have a distinct intracellular processing pathway compared to their cleavable counterparts.
Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis.[4] It then traffics through the endosomal pathway to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is degraded by proteases.[9] This degradation process releases the cytotoxic payload, which is still attached to the linker and the lysine residue to which it was originally conjugated. This active metabolite then needs to exert its cytotoxic effect, for example, by binding to tubulin or intercalating with DNA, ultimately leading to apoptosis of the cancer cell.[4] The non-cleavable nature of the linker ensures that the payload is released primarily within the target cell, which can enhance the therapeutic index and reduce off-target toxicity.[9]
Conclusion
The this compound provides a robust and versatile platform for the synthesis of advanced antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, combining the reliability of NHS ester chemistry for antibody modification with the specificity and efficiency of click chemistry for payload attachment. The resulting non-cleavable linkage offers enhanced plasma stability, a critical attribute for the safety and efficacy of ADCs. The detailed protocols and characterization strategies outlined in this guide provide a comprehensive framework for researchers and drug developers to harness the potential of this compound in the creation of next-generation targeted cancer therapies. As the field of ADCs continues to advance, the strategic implementation of well-defined linker technologies will remain a cornerstone of successful drug design and development.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to Amine-Reactive N3-Ph-NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features, applications, and experimental considerations for amine-reactive N3-Ph-NHS ester linkers. These bifunctional molecules are instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Core Features and Mechanism of Action
Amine-reactive this compound linkers are characterized by two primary functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group attached to a phenyl (Ph) core. This dual functionality allows for a two-step conjugation strategy.
First, the NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[][2] This reaction is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9.0).[] The phenyl group provides a rigid spacer between the two reactive moieties.
Subsequently, the azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The azide can undergo either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-containing molecule, such as DBCO or BCN.[3] This allows for the precise attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or a nanoparticle.
Quantitative Data
Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7 | Ambient | Hours |
| 9 | Ambient | Minutes |
Data generalized from multiple sources for NHS esters.[5][6][7]
Table 2: General Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal reactivity of primary amines while minimizing hydrolysis of the NHS ester.[] |
| Temperature | Room Temperature or 4°C | Room temperature for 0.5-4 hours is common.[4] 4°C can be used for longer incubation times with sensitive proteins. |
| Solvent | Amine-free buffers (e.g., PBS, HEPES, Borate) | NHS esters are often dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[4] |
| Molar Excess of Linker | 5- to 20-fold | The optimal ratio should be determined empirically for each specific protein and linker.[7] |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol outlines the general steps for conjugating an this compound to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration, size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the amine-free reaction buffer to remove any interfering substances.
-
Adjust the antibody concentration to 2-10 mg/mL.[7]
-
-
Linker Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution to react with any unreacted NHS ester.
-
-
Purification:
-
Remove excess linker and byproducts by purifying the antibody-linker conjugate using a suitable method such as size-exclusion chromatography (SEC).[7]
-
Protocol for Subsequent Click Chemistry Reaction (CuAAC)
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified molecule to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody (from section 3.1)
-
Alkyne-containing molecule (e.g., drug, dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM solution of CuSO4 in water.[8]
-
Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.[8]
-
Prepare a 100 mM solution of sodium ascorbate (B8700270) in water, fresh for each use.[8]
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Catalyst Preparation:
-
Mix the CuSO4 solution and the ligand solution in a 1:2 molar ratio and let it stand for a few minutes to form the copper(I) complex.[8]
-
-
Click Reaction:
-
To the azide-modified antibody, add the alkyne-containing molecule (typically a 4- to 10-fold molar excess over the antibody).[8]
-
Add the pre-formed copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Incubate at room temperature for 30-60 minutes, protected from light.[8]
-
-
Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents.[8]
-
Mandatory Visualizations
Caption: Workflow for ADC synthesis using an this compound linker.
Caption: Logical relationship of the functional groups in an this compound linker.
References
- 2. Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. njbio.com [njbio.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
An In-Depth Technical Guide to N3-Ph-NHS Ester: Applications in Peptide Synthesis and Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-Ph-NHS ester, more formally known as N-succinimidyl 4-azidobenzoate (SABA). It is a versatile heterobifunctional crosslinking agent integral to advanced applications in peptide synthesis, proteomics, and drug development. This document details its chemical properties, reaction mechanisms, and provides in-depth experimental protocols for its use in labeling and bio-conjugation studies.
Introduction to this compound (SABA)
This compound is a molecule featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and an aryl azide (B81097). The NHS ester provides reactivity towards primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[1][2] The aryl azide group is a photo-activatable moiety that, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, a process known as photoaffinity labeling.[1][3] This dual functionality makes this compound a powerful tool for covalently linking biomolecules and for identifying protein-protein interactions.[1]
Chemical Structure:
Core Applications
The unique properties of this compound lend it to two primary applications in peptide and protein science:
-
Amine-Reactive Labeling: The NHS ester allows for the straightforward attachment of the azido-phenyl group to peptides, proteins, antibodies, and other biomolecules containing primary amines.[4] This "plugs" an azide handle onto the molecule of interest.[5]
-
Photoaffinity Crosslinking: Once conjugated to a biomolecule, the aryl azide can be activated by UV light to form a covalent crosslink with interacting partners.[1][3] This is particularly useful for capturing transient or weak protein-protein interactions in their native cellular environment.[6]
Quantitative Data on Labeling and Conjugation
The efficiency of labeling with this compound can be influenced by several factors, including pH, temperature, and the molar ratio of reactants. While extensive quantitative data for this specific reagent is not broadly published in comparative tables, some key findings provide valuable insights.
| Parameter | Value | Context | Citation |
| Conjugation Efficiency | 49% | Labeling of Trastuzumab monoclonal antibody with 4-azidobenzoyl-NHS ester (ABNHS). This was compared to a 72% efficiency with the more reactive 4-azidobenzoyl fluoride (B91410) (ABF). | [5] |
| Labeling Yield | 10-15% | Labeling of a monoclonal antibody with N-succinimidyl 4-hydroxy-3-[131I]iodobenzoate ([131I]SHIB), a structurally similar NHS ester. | [7] |
| Crosslinking Efficiency | ~20% | Photo-crosslinking of a calmodulin (CaM) adduct to a synthetic peptide fragment (M13) containing the CaM-binding region of myosin light-chain kinase. | [8] |
Note: The optimal conditions and resulting yields can vary significantly depending on the specific biomolecule and reaction conditions. It is crucial to perform optimization experiments for each new system.
Experimental Protocols
General Protocol for Labeling a Protein/Peptide with this compound (SABA)
This protocol outlines the general steps for conjugating this compound to a protein or peptide containing primary amines.
Materials:
-
This compound (SABA)
-
Protein/peptide of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[2]
-
Purification column (e.g., gel filtration column like Sephadex G-25, or dialysis cassette)
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the protein/peptide solution. A 10 to 20-fold molar excess of the NHS ester to the protein is a common starting point.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][10] Gentle stirring or mixing is recommended.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted this compound.[2]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
Protocol for Photo-Crosslinking of a Labeled Protein to its Interacting Partner
This protocol describes the steps for using a this compound-labeled protein to identify interacting molecules via UV-induced crosslinking.
Materials:
-
This compound-labeled protein/peptide
-
Interacting partner(s) in a suitable buffer system
-
UV lamp (typically 254-365 nm, depending on the specific aryl azide)[11]
-
SDS-PAGE analysis reagents
Procedure:
-
Binding Reaction:
-
Incubate the this compound-labeled biomolecule with its potential interacting partner(s) under conditions that favor their interaction (e.g., appropriate buffer, temperature, and time).
-
-
UV Irradiation:
-
Analysis of Crosslinked Products:
-
Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band with a higher molecular weight corresponding to the complex of the labeled biomolecule and its interacting partner.
-
Further analysis by mass spectrometry can be used to identify the interacting protein and the specific site of crosslinking.[13]
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the general principle of photoaffinity labeling.
Workflow for Amine-Reactive Labeling
General Workflow for Photoaffinity Crosslinking
Signaling Pathway Investigation using Photoaffinity Labeling
Conclusion
This compound (SABA) is a powerful and versatile tool for researchers in peptide synthesis, proteomics, and drug development. Its dual functionality allows for the stable conjugation to biomolecules via amine-reactive chemistry and the subsequent capture of interacting partners through photo-crosslinking. While reaction efficiencies can be variable and require optimization, the ability to covalently trap protein-protein interactions in their native context provides invaluable insights into complex biological systems. The protocols and workflows provided in this guide serve as a foundation for the successful application of this important chemical probe.
References
- 1. Automated synthesis of the generic peptide labelling agent N-succinimidyl 4-[{sup 18}F]fluorobenzoate and application to {sup 18}F-label the vasoactive transmitter urotensin-II as a ligand for positron emission tomography (Journal Article) | ETDEWEB [osti.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling of the ATP transporter of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultraviolet (UV) Cross-Linking of Live Cells, Lysate Preparation, and RNase Titration for Cross-Linking Immunoprecipitation (CLIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 11. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Surface Functionalization using N3-Ph-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of surface functionalization using N3-Ph-NHS (4-azidophenyl N-hydroxysuccinimidyl) ester, a versatile heterobifunctional crosslinker. It details the chemistry, experimental protocols, and applications, with a focus on creating biologically active surfaces for research and drug development.
Introduction to N3-Ph-NHS Ester
This compound is a molecule designed for the two-step modification of surfaces and biomolecules. It contains two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), commonly found on the surfaces of materials (e.g., amine-silanized glass or polymers) and on biomolecules like proteins and peptides (at the N-terminus and on lysine (B10760008) residues). The reaction forms a stable amide bond.
-
Azide (B81097) (N3) Group: The azide group is relatively inert to biological molecules, making it a bioorthogonal handle. It is primarily used in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach molecules containing a corresponding alkyne group.
This dual functionality allows for a robust and specific method of surface functionalization. First, the NHS ester is used to attach the azido-phenyl moiety to a primary amine-bearing surface. In the second step, the surface-bound azide groups are available for the specific "clicking" of alkyne-modified biomolecules, such as peptides, proteins, or small molecules.
Core Chemistry and Reaction Mechanisms
The surface functionalization process using this compound involves two primary chemical reactions:
Amine-NHS Ester Reaction for Surface Activation
The initial step is the reaction of the NHS ester with primary amines on a substrate. This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide[]. This reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic[]. However, hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH and lower amine concentrations[].
Azide-Alkyne "Click" Chemistry for Biomolecule Immobilization
Once the surface is functionalized with azide groups, a biomolecule of interest containing an alkyne group can be attached using click chemistry. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage[2]. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO4) and a reducing agent (like sodium ascorbate)[2]. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the copper(I) catalyst and improve reaction efficiency in aqueous solutions[2].
Quantitative Data on Surface Functionalization
Table 1: Representative Data for Surface Characterization After Azide Functionalization
| Surface Modification Step | Technique | Parameter Measured | Typical Value Range | Reference |
| Amine Silanization | Contact Angle Goniometry | Water Contact Angle | 30° - 60° | [3] |
| Azide Functionalization | X-ray Photoelectron Spectroscopy (XPS) | N(1s) Binding Energy for Azide | ~401 eV and ~405 eV | [4] |
| Azide Functionalization | Contact Angle Goniometry | Water Contact Angle | Increase of 10° - 20° | [4] |
| Azide Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | Azide Asymmetric Stretch | ~2100 cm⁻¹ | [5] |
Table 2: Representative Quantitative Data for Azide Surface Density
| Method of Azide Introduction | Substrate | Quantification Method | Achieved Azide Density | Reference |
| Silanization and SN2 Substitution | Germanium, Silica & Iron Oxide Nanoparticles | ATR-IR and TGA | Kinetically controlled, up to ~2.8 molecules/nm² | [6] |
| Ligand Exchange on Nanoparticles | Hafnium Oxide Nanoparticles | UV-Vis Spectroscopy | 0.5 - 10 azide groups per nanoparticle | [5][7] |
| Reaction with Amine-Terminated SAM | Gold | Fluorescence Quenching | Not explicitly quantified in density | [5][7] |
Experimental Protocols
This section provides detailed protocols for the functionalization of a surface with this compound and the subsequent immobilization of an alkyne-containing peptide for cell adhesion studies.
Protocol 1: Preparation of Amine-Functionalized Surfaces (Glass Coverslips)
-
Cleaning: Immerse glass coverslips in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing: Thoroughly rinse the coverslips with deionized water and dry with a stream of nitrogen.
-
Plasma Treatment: Place the cleaned coverslips in a plasma cleaner and treat with oxygen plasma for 5 minutes to generate hydroxyl groups on the surface.
-
Silanization: Immediately immerse the hydroxylated coverslips in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) for 2 hours at room temperature.
-
Washing: Rinse the coverslips sequentially with toluene, ethanol (B145695), and deionized water.
-
Curing: Dry the coverslips with nitrogen and cure in an oven at 110°C for 30 minutes. The surface is now amine-functionalized.
Protocol 2: Surface Azidation using this compound
-
Reagent Preparation: Prepare a 1-10 mM solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.
-
Immobilization: Immerse the amine-functionalized coverslips in the reaction buffer. Add the this compound solution to the buffer to achieve a final concentration of 0.1-1 mM.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.
-
Washing: Rinse the coverslips thoroughly with the reaction buffer, followed by deionized water.
-
Drying: Dry the azide-functionalized coverslips under a stream of nitrogen. Store in a desiccator until use.
Protocol 3: Immobilization of Alkyne-Peptide via CuAAC ("Click" Chemistry)
This protocol describes the immobilization of an alkyne-modified RGD peptide (a common motif for promoting cell adhesion).
-
Reagent Preparation:
-
Prepare a 1 mM solution of the alkyne-RGD peptide in deionized water.
-
Prepare a 20 mM solution of copper(II) sulfate (B86663) (CuSO4) in water.
-
Prepare a 100 mM solution of THPTA in water.
-
Prepare a 300 mM solution of sodium ascorbate (B8700270) in water (prepare fresh).
-
-
Click Reaction Mixture: In a microcentrifuge tube, mix the following in order:
-
100 µL of the 1 mM alkyne-RGD peptide solution.
-
10 µL of the 100 mM THPTA solution.
-
10 µL of the 20 mM CuSO4 solution.
-
-
Surface Reaction: Place the azide-functionalized coverslips in a petri dish. Pipette the click reaction mixture onto the surface of the coverslips.
-
Initiation: Add 10 µL of the 300 mM sodium ascorbate solution to the mixture on the coverslips to initiate the reaction.
-
Incubation: Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Thoroughly rinse the peptide-immobilized coverslips with deionized water.
-
Sterilization: Sterilize the coverslips with 70% ethanol and UV irradiation before cell culture experiments.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow from surface preparation to the analysis of cell adhesion.
Integrin-Mediated Cell Adhesion Signaling Pathway
The immobilization of RGD peptides on a surface provides a platform to study integrin-mediated cell signaling, which is crucial for cell adhesion, proliferation, and survival. When cells attach to the RGD-functionalized surface, their integrin receptors bind to the RGD motifs, triggering a signaling cascade that leads to the formation of focal adhesions and the activation of downstream pathways.
Applications in Research and Drug Development
Surfaces functionalized with this compound have a wide range of applications:
-
Studying Cell-Matrix Interactions: By immobilizing specific peptides or proteins, researchers can create defined microenvironments to study cell adhesion, migration, proliferation, and differentiation[8][9][10][11]. This is particularly valuable in tissue engineering and regenerative medicine.
-
High-Throughput Screening: Functionalized microarrays can be created to screen for interactions between proteins, drugs, and cells, accelerating the discovery process.
-
Biosensor Development: The specific immobilization of antibodies or other capture molecules onto sensor surfaces is a critical step in the development of sensitive and specific biosensors.
-
Targeted Drug Delivery: Nanoparticles functionalized with azide groups can be used to attach targeting ligands (e.g., antibodies or peptides) for the targeted delivery of therapeutic agents to specific cells or tissues.
Conclusion
Surface functionalization using this compound provides a powerful and versatile platform for creating biologically active surfaces. The robust two-step process, involving an initial amine-reactive coupling followed by bioorthogonal "click" chemistry, allows for the specific and stable immobilization of a wide range of biomolecules. This methodology is a valuable tool for researchers and professionals in cell biology, drug development, and biomaterials science, enabling the creation of well-defined surfaces to probe and control biological processes.
References
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Using "click" chemistry to prepare SAM substrates to study stem cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immobilization of RGD to < 1 1 1 > silicon surfaces for enhanced cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immobilization of cell adhesive RGD peptide onto the surface of highly porous biodegradable polymer scaffolds fabricated by a gas foaming/salt leaching method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N3-Ph-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in biological research and drug development, enabling the study of protein function, localization, and interactions. The use of bioorthogonal chemistries, such as the reaction between azides and alkynes ("click chemistry"), has revolutionized this field by allowing for the specific modification of proteins in complex biological systems. The N3-Ph-NHS ester (N-Hydroxysuccinimidyl-4-azidobenzoate) is a valuable reagent that facilitates the introduction of an azide (B81097) (N3) moiety onto a protein of interest. This azido-functionalized protein can then be subjected to a variety of click chemistry reactions for the attachment of reporter molecules, drugs, or other probes.[1][2]
This document provides a detailed, step-by-step protocol for the labeling of proteins with this compound, subsequent purification, and characterization. It also outlines the application of this technique in studying cellular signaling pathways, using the Epidermal Growth Factor Receptor (EGFR) signaling cascade as an example.
Principle of the Reaction
The labeling process occurs in two main stages. First, the N-Hydroxysuccinimide (NHS) ester of the N3-Ph-NHS reagent reacts with primary amines on the protein, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable amide bond.[3][4] This reaction is most efficient at a slightly alkaline pH (8.0-8.5).[4] Once the protein is functionalized with the azide group, it can be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) through a click chemistry reaction.[2]
Materials and Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (MW: 260.21 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography
-
Spectrophotometer
Experimental Protocols
Part 1: Protein Labeling with this compound
This protocol describes the covalent attachment of the azido-phenyl group to the target protein.
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 1x PBS) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[1]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate.[4]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
-
Slowly add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
(Optional but recommended) To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess this compound.
-
Part 2: Purification of the Azido-Labeled Protein
Purification is crucial to remove unreacted this compound and reaction byproducts. Size-exclusion chromatography is a commonly used method.
-
Column Equilibration:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 1x PBS, pH 7.4, according to the manufacturer's instructions.
-
-
Sample Loading and Elution:
-
Apply the quenched reaction mixture to the equilibrated column.
-
Elute the protein with 1x PBS, pH 7.4.
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.
-
-
Pooling and Concentration:
-
Pool the fractions containing the labeled protein.
-
If necessary, concentrate the purified protein using an appropriate method (e.g., centrifugal filtration).
-
Part 3: Characterization of the Labeled Protein
It is essential to determine the concentration of the labeled protein and the extent of labeling.
-
Protein Concentration Determination:
-
Measure the absorbance of the purified labeled protein at 280 nm. The concentration can be calculated using the Beer-Lambert law and the protein's molar extinction coefficient.
-
-
Determination of the Degree of Labeling (DOL):
-
The Degree of Labeling (DOL), which represents the average number of azide groups per protein molecule, can be determined using various methods, including UV-Vis spectroscopy if the label has a distinct absorbance, or more commonly by mass spectrometry. For a non-chromophoric label like the azido-phenyl group, subsequent reaction with a dye-alkyne followed by spectrophotometric analysis is a common approach.[6][7]
-
Formula for DOL Calculation (after click reaction with a dye): DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:
-
A_max = Absorbance of the labeled protein at the λ_max of the dye.
-
A_280 = Absorbance of the labeled protein at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its λ_max.
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).[6]
-
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for protein labeling with this compound and subsequent click chemistry reactions. The exact values will vary depending on the specific protein and reaction conditions.
Table 1: this compound Labeling Parameters
| Parameter | Typical Range | Method of Determination |
| Molar Excess of this compound | 10 - 20 fold | Calculation based on protein concentration |
| Reaction Time | 1 - 2 hours (RT) or overnight (4°C) | Optimization for specific protein |
| Labeling Efficiency | 30 - 80% | Mass Spectrometry, Indirectly via Click Reaction |
| Protein Recovery | > 85% | Protein Concentration Assay (e.g., BCA, A280) |
Table 2: Click Chemistry Reaction Parameters (Post-Labeling)
| Click Reaction Type | Molar Excess of Alkyne/Cyclooctyne | Reaction Time | Typical Efficiency |
| CuAAC (Copper-Catalyzed) | 5 - 10 fold | 1 - 4 hours | > 90% |
| SPAAC (Strain-Promoted) | 2 - 5 fold | 1 - 4 hours | > 90% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling with this compound.
Application in Signaling Pathway Analysis: EGFR Signaling
Proteins labeled with this compound can be used to study protein-protein interactions within signaling pathways. For example, an azido-labeled Epidermal Growth Factor (EGF) ligand could be used to identify its binding partners upon stimulation of the EGFR signaling pathway. The azido-labeled EGF, upon binding to EGFR, can be crosslinked to its receptor and downstream signaling partners. Subsequent click chemistry with an alkyne-biotin probe would allow for the enrichment and identification of the interacting proteins by mass spectrometry.[8][9][10]
Caption: Simplified EGFR signaling pathway initiated by an N3-labeled EGF ligand.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. Potential applications of clickable probes in EGFR activity visualization and prediction of EGFR-TKI therapy response for NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Labeling Antibodies with N3-Ph-NHS Ester for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of antibodies is a cornerstone of modern immunoassays, enabling the development of sensitive and robust detection methods. N3-Ph-NHS ester (Azido-Phenyl-N-hydroxysuccinimidyl ester) is a versatile chemical tool that facilitates the introduction of azide (B81097) functionalities onto antibodies. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, predominantly the ε-amines of lysine (B10760008) residues present on the antibody surface.[][2] The introduced azide group is a bioorthogonal handle that can be subsequently and specifically reacted with an alkyne- or cyclooctyne-modified reporter molecule (e.g., a fluorophore, enzyme, or biotin) via "click chemistry".[3][4][5] This two-step labeling strategy offers high efficiency and specificity, minimizing the potential for disruption of the antibody's antigen-binding site and ensuring reproducible labeling.[6][7]
This application note provides a detailed protocol for the preparation of azide-labeled antibodies using this compound and their subsequent application in immunoassays.
Principle of the Method
The labeling process involves two key chemical reactions. First, the NHS ester of N3-Ph-NHS reacts with primary amines on the antibody in a process called acylation, forming a stable amide bond.[] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[8] The result is a covalently attached azide group on the antibody.
Secondly, the azide-labeled antibody can be conjugated to a reporter molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (like DBCO or BCN) through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[3] SPAAC is often preferred for biological applications as it does not require a cytotoxic copper catalyst.[7]
Materials and Reagents
| Reagents and Consumables | Supplier | Notes |
| Monoclonal or Polyclonal Antibody | Various | Must be purified and in an amine-free buffer. |
| This compound | MedchemExpress, BroadPharm, etc. | Store at -20°C to -80°C, protected from moisture.[3] |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich, etc. | High-purity, anhydrous grade is essential. |
| Reaction Buffer (e.g., 1X PBS, pH 7.4) | In-house or Commercial | Must be free of primary amines (e.g., Tris, glycine).[9] |
| pH Adjustment Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5) | In-house or Commercial | To adjust the reaction pH. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | In-house or Commercial | To stop the labeling reaction.[10] |
| Desalting Spin Columns or Gel Filtration Columns | Thermo Fisher Scientific, Cytiva, etc. | For purification of the labeled antibody.[11] |
| UV-Vis Spectrophotometer | Various | For determining antibody and label concentration. |
Experimental Protocols
Antibody Preparation
It is critical to ensure the antibody solution is free from any substances that could interfere with the labeling reaction. Primary amines, such as those in Tris or glycine (B1666218) buffers, will compete with the antibody for reaction with the NHS ester.[12] Stabilizing proteins like bovine serum albumin (BSA) will also be labeled and must be removed. Sodium azide, a common preservative, can also interfere with some downstream applications and should be removed.[13]
Protocol for Buffer Exchange (using a desalting spin column):
-
Equilibrate the desalting spin column with 1X amine-free PBS (pH 7.4) according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Add the antibody solution to the top of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified antibody.
-
Measure the concentration of the antibody using a spectrophotometer at 280 nm. The antibody should ideally be at a concentration of 1-10 mg/mL for efficient labeling.[14]
This compound Labeling of the Antibody
The following protocol is a general guideline. The optimal molar ratio of this compound to antibody may need to be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL).
Reaction Parameter Recommendations:
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Molar Excess of this compound | 10 - 40 fold | Start with a 20-fold molar excess and optimize as needed.[9] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for NHS ester reactions.[4] |
| Reaction Time | 30 - 60 minutes at RT, or 2 hours on ice | Longer incubation times may be needed for lower pH reactions.[9][10] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally sufficient. |
Labeling Protocol:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Do not store the stock solution.[4][10]
-
In a reaction tube, add the purified antibody in an appropriate volume of amine-free PBS (pH 7.4).
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The volume of DMSO should not exceed 10% of the total reaction volume.[9]
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]
Purification of the Azide-Labeled Antibody
It is essential to remove unreacted this compound and the quenched byproducts from the labeled antibody.
Purification Protocol (using a desalting spin column):
-
Equilibrate a desalting spin column with 1X PBS (pH 7.4) as described in the antibody preparation step.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge according to the manufacturer's instructions to collect the purified azide-labeled antibody.
-
Store the azide-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, consider adding a cryoprotectant like glycerol.
Characterization of the Azide-Labeled Antibody
The degree of labeling (DOL), which is the average number of azide groups per antibody molecule, can be determined if the N3-Ph group has a distinct UV-Vis absorbance. However, a more common approach for azide-labeled antibodies is to proceed to the click chemistry reaction with a fluorescent alkyne and then determine the DOL by spectrophotometry. Alternatively, mass spectrometry can be used for more precise characterization.
Application in Immunoassays
The azide-labeled antibody serves as a versatile intermediate for creating custom-conjugated antibodies for various immunoassay formats. The following is a general workflow for using the azide-labeled antibody in an indirect ELISA.
Workflow for an Indirect ELISA using a Click-Chemistry-Labeled Detection Antibody:
-
Antigen Coating: Coat the microplate wells with the target antigen and incubate.
-
Blocking: Block the unoccupied sites in the wells with a suitable blocking buffer.
-
Primary Antibody Incubation: Add the unlabeled primary antibody specific to the coated antigen and incubate.
-
Click-Labeled Secondary Antibody Preparation:
-
React the azide-labeled secondary antibody (which recognizes the primary antibody) with an alkyne-modified reporter enzyme (e.g., alkyne-HRP) via a click chemistry reaction (SPAAC is recommended).
-
Purify the resulting antibody-enzyme conjugate.
-
-
Secondary Antibody Incubation: Add the click-labeled secondary antibody-enzyme conjugate to the wells and incubate.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP).
-
Signal Detection: Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.
Diagrams
Caption: Chemical reaction of an antibody with this compound.
Caption: Workflow for labeling and using antibodies in immunoassays.
References
- 2. Antibody labeling chemistries | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. furthlab.xyz [furthlab.xyz]
- 11. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bidmc.org [bidmc.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for N3-Ph-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for the covalent modification of primary amines in biomolecules such as proteins, peptides, and oligonucleotides.[1][] The N3-Ph-NHS ester is a specialized derivative that introduces a terminal azide (B81097) (N3) group via a phenyl (Ph) linker onto a target molecule. This azide moiety can then be used in subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of other molecules.[3]
The efficiency of the this compound reaction is critically dependent on the reaction buffer pH and composition.[1][4] The pH of the reaction environment governs the balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[1] This document provides detailed application notes and protocols to optimize the reaction conditions for successful conjugation using N3-Ph-NHS esters.
The Critical Role of pH and Buffer Composition
The reaction between an this compound and a primary amine is a nucleophilic acyl substitution. The reaction rate is highly pH-dependent due to two competing factors:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (typically around 10.5 for the ε-amino group of lysine), the amine is predominantly protonated (-NH3+) and non-nucleophilic, leading to a significant decrease in the reaction rate.[1] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive.[1] The rate of hydrolysis increases significantly at higher pH values.[1][5] This competing reaction reduces the overall yield of the desired conjugate.
Therefore, the optimal pH for the reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. The recommended pH range for NHS ester reactions is typically 7.2 to 8.5 .[][4][5]
The choice of buffer is also critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.[1][4][6] Suitable amine-free buffers include:
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effect of pH on NHS ester stability and reaction conditions.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[][4][5] | Optimal balance between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often cited as ideal.[6][8][9] |
| NHS Ester Half-life | ~4-5 hours at pH 7.0 (0°C)[5] | The half-life decreases significantly as pH increases. |
| ~1 hour at pH 8.0[10][11] | ||
| ~10 minutes at pH 8.6 (4°C)[5][10] | ||
| Recommended Buffers | 0.1 M Sodium Bicarbonate[6][9][12] | Amine-free buffers are essential to prevent competition. |
| 0.1 M Sodium Phosphate[1][6][9] | ||
| HEPES[5] | ||
| Borate[5] | ||
| Reaction Temperature | 4°C to Room Temperature[13] | Lower temperatures can help to minimize hydrolysis. |
| Reaction Time | 30 minutes to overnight[13] | Typically 1-4 hours at room temperature or overnight at 4°C.[1][6] |
| Molar Excess of NHS Ester | 5- to 20-fold[1] | The optimal ratio may need to be determined empirically. |
Experimental Protocols
Materials
-
This compound
-
Biomolecule containing primary amines (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Sodium Phosphate buffer, pH 7.2-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[1]
-
Desalting column or dialysis equipment for purification[1]
Protocol 1: General Procedure for Protein Labeling
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free of any primary amines.[1]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.[1]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[1] The final concentration of the organic solvent should be kept to a minimum (ideally less than 10%) to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[1]
-
Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]
Protocol 2: Labeling of Amine-Modified Oligonucleotides
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Prepare the this compound Solution: Dissolve a 5- to 10-fold molar excess of the this compound in a small volume of anhydrous DMF or DMSO.[12]
-
Reaction: Add the this compound solution to the oligonucleotide solution.
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[12]
-
Purification: Separate the labeled oligonucleotide from excess reagent and byproducts using a desalting column or ethanol (B145695) precipitation.[6][12]
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. neb.com [neb.com]
Application Notes and Protocols for Cell Surface Protein Modification using N3-Ph-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Ph-NHS ester (Azido-Phenyl-NHS ester) is a chemical biology tool designed for the efficient labeling of cell surface proteins. This reagent contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group. The NHS ester reacts with primary amines, which are abundantly available on the cell surface in the form of lysine (B10760008) side chains and the N-termini of proteins, forming stable amide bonds.[1][2][3] The azide group serves as a handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the attachment of a wide variety of reporter molecules, such as fluorophores or biotin, for downstream analysis.[3][4][5] This method provides a powerful approach for identifying, tracking, and quantifying cell surface proteins, which are crucial for a multitude of cellular processes, including cell signaling, adhesion, and transport. The labeling process is rapid, typically completed within minutes, making it suitable for live-cell applications.[1][2]
Principle of the Method
The cell surface protein modification using this compound is a two-step process. First, the NHS ester group of this compound reacts with primary amines on cell surface proteins in a process known as acylation. This reaction is highly efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[3][6] This step results in the covalent attachment of the azido-phenyl group to the proteins.
The second step involves the "click" reaction of the azide group with a molecule containing a complementary functional group, such as an alkyne or a cyclooctyne. This bioorthogonal reaction is highly specific and occurs with high efficiency under physiological conditions, without interfering with biological processes.[4][5] This allows for the selective attachment of various tags for downstream applications such as proteomic analysis, fluorescence imaging, and affinity purification.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1 mM | Optimal concentration should be determined empirically for each cell type to balance labeling efficiency and cell viability. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Adjust based on cell type and experimental scale. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HBSS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and should be avoided.[6] |
| pH | 7.2 - 8.5 | Optimal pH is typically between 8.3 and 8.5 to ensure primary amines are deprotonated and reactive.[3] |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Room temperature incubation is faster, while 4°C can be used to minimize endocytosis of labeled proteins. |
| Incubation Time | 5 - 30 minutes | Longer incubation times may increase labeling but can also lead to increased cell death or internalization of the label.[1][6] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7.2 and 8.5.[3] |
| Inactive this compound due to hydrolysis. | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use.[6] | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS or HBSS.[6] | |
| High Cell Death | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration with minimal cytotoxicity. |
| Prolonged incubation time. | Reduce the incubation time. | |
| High Background Signal | Incomplete removal of unreacted this compound. | Wash the cells thoroughly with an amine-containing buffer (e.g., Tris or glycine) to quench and remove excess reagent.[6] |
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling with this compound
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Quenching buffer (100 mM Tris or glycine (B1666218) in PBS, pH 7.4)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Adherent cells: Wash the cells twice with ice-cold PBS in the culture plate.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 1 mM).
-
For suspension cells, add the diluted this compound solution to the cell suspension.
-
For adherent cells, add the diluted this compound solution to the culture plate, ensuring the cells are completely covered.
-
Incubate for 15-30 minutes at room temperature or on ice with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM Tris or glycine.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching buffer.
-
For suspension cells, centrifuge at a low speed between washes.
-
For adherent cells, aspirate the buffer and add fresh PBS for each wash.
-
-
Downstream Applications:
-
The azide-labeled cells are now ready for subsequent click chemistry reactions or other downstream analyses.
-
Protocol 2: Click Chemistry Reaction on Labeled Cells
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne- or cyclooctyne-containing reporter molecule (e.g., alkyne-biotin, DBCO-fluorophore)
-
For copper-catalyzed click chemistry (CuAAC):
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
-
For copper-free click chemistry (SPAAC): No additional reagents are needed for the click reaction itself.
-
PBS, pH 7.4
Procedure for Copper-Free Click Chemistry (SPAAC) - Recommended for live cells:
-
Prepare a stock solution of the DBCO-functionalized reporter molecule in DMSO.
-
Resuspend the azide-labeled cells in PBS.
-
Add the DBCO-reporter to the cell suspension to the desired final concentration (typically 10-100 µM).
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
Wash the cells three times with PBS to remove the unreacted reporter molecule.
-
The cells are now labeled with the reporter molecule and ready for analysis (e.g., flow cytometry, fluorescence microscopy, or cell lysis for proteomics).
Procedure for Copper-Catalyzed Click Chemistry (CuAAC) - Typically for fixed cells or cell lysates:
-
Prepare the following stock solutions: 50 mM CuSO4 in water, 50 mM THPTA in water, and 500 mM sodium ascorbate in water (prepare fresh).
-
Resuspend the azide-labeled cells (or cell lysate) in PBS.
-
Add the alkyne-reporter molecule to the desired final concentration.
-
Add CuSO4 and THPTA to a final concentration of 1 mM each.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the cells or purify the lysate to remove the catalyst and unreacted reagents.
Protocol 3: Cell Viability Assay
To assess the impact of this compound labeling on cell health, a standard cell viability assay should be performed.
Materials:
-
Labeled and control (unlabeled) cells
-
Cell viability reagent (e.g., Trypan Blue, Propidium Iodide, or a metabolic assay kit like MTT or PrestoBlue™)
-
Hemocytometer or automated cell counter
-
Microplate reader (for metabolic assays)
Procedure (Example using Trypan Blue):
-
Take a small aliquot of the labeled and control cell suspensions.
-
Mix the cells with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein modification.
Caption: Quantitative proteomics workflow.
Caption: Simplified EGFR signaling pathway.
References
- 1. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of N3-Ph-NHS Ester Labeled Proteins by Gel Filtration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with functional groups is a cornerstone of modern biological research and drug development. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amines, such as the N-terminus and the side chains of lysine (B10760008) residues on proteins, forming stable amide bonds.[1] The "N3-Ph-NHS ester" (4-azidobenzoyl N-hydroxysuccinimide ester) is a particularly valuable reagent as it introduces a bioorthogonal azide (B81097) (N3) group onto the protein. This azide functionality allows for subsequent, highly specific modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the attachment of a wide variety of moieties, including reporter molecules, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the generation of antibody-drug conjugates (ADCs).
Following the labeling reaction, a critical step is the removal of unreacted this compound and other small molecule byproducts. Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is an ideal method for this purification.[2] The principle of gel filtration is the separation of molecules based on their size.[3] Larger molecules, such as the labeled protein, are excluded from the pores of the chromatography resin and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted NHS ester, enter the pores and have a longer path, thus eluting later. This technique is gentle, preserving the biological activity of the protein, and highly effective at separating molecules of significantly different sizes.
These application notes provide a detailed protocol for the labeling of a model protein with this compound and its subsequent purification using gel filtration chromatography.
Data Presentation
The efficiency of the labeling and purification process can be monitored by tracking several key parameters at each stage. The following table presents illustrative data for a typical purification of an this compound labeled protein.
Table 1: Illustrative Purification Table for this compound Labeled Protein
| Purification Step | Total Volume (mL) | Protein Concentration (mg/mL) | Total Protein (mg) | Degree of Labeling (DOL)¹ | Yield (%) | Purity² |
| Initial Protein Solution | 5.0 | 10.0 | 50.0 | 0 | 100 | >95% |
| Labeling Reaction Mixture | 5.5 | 9.1 | 50.0 | 3.5 | 100 | Mixture |
| Pooled Gel Filtration Fractions | 10.0 | 4.5 | 45.0 | 3.4 | 90 | >99% |
¹ Degree of Labeling (DOL) is the average number of this compound molecules conjugated per protein molecule. It is determined spectrophotometrically by measuring the absorbance of the protein and the azide-containing label. ² Purity is assessed by SDS-PAGE, with the "Mixture" in the labeling reaction referring to the presence of both labeled protein and unreacted NHS ester. The final purity indicates the removal of small molecule contaminants.
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Gel filtration column (e.g., PD-10 desalting column pre-packed with Sephadex G-25)
-
Elution Buffer: PBS, pH 7.4
-
Spectrophotometer
-
SDS-PAGE materials
Protocol 1: this compound Labeling of Protein
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 5-20 mg/mL in the Reaction Buffer.[4]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required amount of this compound solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a good starting point for optimization.
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will react with any unreacted NHS ester.
-
Protocol 2: Purification by Gel Filtration
-
Column Equilibration:
-
Equilibrate the gel filtration column (e.g., PD-10 column) with 4-5 column volumes of Elution Buffer (PBS, pH 7.4).
-
-
Sample Application:
-
Apply the labeling reaction mixture to the top of the equilibrated column.
-
-
Elution:
-
Elute the labeled protein with the Elution Buffer. The larger, labeled protein will pass through the column in the void volume, while the smaller, unreacted this compound and byproducts will be retained.
-
Collect fractions of a defined volume (e.g., 0.5 mL).
-
-
Fraction Analysis:
-
Monitor the protein elution by measuring the absorbance of the collected fractions at 280 nm.
-
Pool the fractions containing the protein peak.
-
-
Characterization:
-
Determine the protein concentration of the pooled fractions (e.g., using a Bradford assay or by measuring absorbance at 280 nm).
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the characteristic absorbance maximum of the 4-azidobenzoyl group (around 270 nm, though a full spectrum is recommended to identify the specific peak for the conjugated moiety).
-
Assess the purity of the labeled protein by SDS-PAGE.
-
Visualizations
Signaling Pathway/Experimental Workflow Diagrams
References
Revolutionizing Bioconjugation: A Comparative Guide to N3-Ph-NHS Ester in Copper-Catalyzed and Strain-Promoted Click Chemistry
Introduction
The selective modification of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. N3-Ph-NHS ester has emerged as a valuable heterobifunctional linker, enabling the covalent attachment of an azide (B81097) moiety to proteins and other amine-containing biomolecules. This application note provides a detailed comparison of two powerful "click chemistry" platforms for utilizing the azide group of this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). We present quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal conjugation strategy for their specific application.
This compound, or N-Succinimidyl 3-azidobenzoate, is a chemical reagent used to introduce an azide functional group onto biomolecules. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond. The azide group on the phenyl ring is then available for subsequent ligation via click chemistry.
Copper-Catalyzed vs. Strain-Promoted Click Chemistry: A Head-to-Head Comparison
Both CuAAC and SPAAC result in the formation of a stable triazole linkage, but they differ fundamentally in their reaction mechanism and requirements. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with the azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which reacts readily with an azide to release ring strain.
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative parameters for each reaction type.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Potential cytotoxicity due to copper | High |
| Reaction Rate | Very Fast | Moderate to Fast |
| Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4- and 1,5-disubstituted triazoles |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
Table 1: General Comparison of CuAAC and SPAAC
| Reactant | Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Phenyl Azide | CuAAC with terminal alkyne | ~10² - 10³ |
| Phenyl Azide | SPAAC with DBCO | ~0.1 - 1 |
Table 2: Representative Reaction Kinetics for Phenyl Azide Derivatives
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of this compound to a model protein (e.g., an antibody) and subsequent click chemistry reaction.
Part 1: Labeling of Antibody with this compound
This initial step is common for both CuAAC and SPAAC pathways.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column to a final concentration of 1-10 mg/mL.[1]
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified azide-modified antibody at 280 nm and using the Beer-Lambert law.
Part 2, Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified antibody (from Part 1)
-
Alkyne-functionalized molecule (e.g., a fluorescent probe or drug)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)[3]
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[4]
-
PBS (pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody and a 2- to 5-fold molar excess of the alkyne-functionalized molecule in PBS.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.[3]
-
Add Catalyst: Add the copper/ligand mixture to the antibody-alkyne solution. The final copper concentration should be in the range of 50-250 µM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[4]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
Purification: Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.
Part 2, Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified antibody (from Part 1)
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-drug)
-
PBS (pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody and a 2- to 5-fold molar excess of the strained alkyne-functionalized molecule in PBS.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction time may vary depending on the specific strained alkyne used.[5]
-
Purification: Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
Visualizing the Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the mechanism of action for antibody-drug conjugates (ADCs) created using these methods.
Conclusion
The choice between CuAAC and SPAAC for the bioconjugation of molecules functionalized with this compound is highly dependent on the specific experimental context. CuAAC offers the advantage of rapid reaction kinetics, making it ideal for in vitro applications where high throughput and efficiency are paramount. However, the requirement for a copper catalyst necessitates careful optimization to minimize potential cytotoxicity and protein degradation, especially in cellular or in vivo settings.
SPAAC, on the other hand, provides a bioorthogonal and catalyst-free alternative, making it the preferred method for live-cell imaging and in vivo applications where biocompatibility is critical. While generally slower than CuAAC, the development of more reactive strained alkynes continues to improve the kinetics of SPAAC.
By understanding the distinct advantages and limitations of each "click" chemistry approach, researchers can select the most appropriate strategy to successfully synthesize well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Fluorescent Protein Probes Using N3-Ph-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization and quantification of protein localization, trafficking, and interactions within complex biological systems. This document provides detailed protocols for the use of N3-Ph-NHS ester, a versatile heterobifunctional linker, to introduce an azide (B81097) moiety onto a protein of interest. This azide group serves as a bioorthogonal handle for the subsequent attachment of a fluorescent dye via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach offers high specificity and efficiency, minimizing perturbation to the protein's native function.[1][2]
The N-hydroxysuccinimide (NHS) ester functionality of this compound reacts efficiently with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of the protein, to form stable amide bonds.[3][4] The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.[4][5][6] Following the introduction of the azide group, a fluorescent probe containing a terminal alkyne or a strained cyclooctyne (B158145) can be covalently attached through a highly specific click reaction.[1] This modular approach allows for the use of a wide variety of fluorescent dyes to create a diverse palette of protein probes for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Data Presentation
The efficiency of protein labeling with this compound is influenced by several factors, including the protein concentration, the molar excess of the NHS ester, reaction time, and buffer conditions.[5] The following table summarizes typical quantitative data for the labeling of a generic IgG antibody with an azide-NHS ester, which can be used as a starting point for optimization with this compound.
| Parameter | Value | Method of Determination |
| Protein | Human IgG (~150 kDa) | - |
| Protein Concentration | 2 mg/mL in PBS, pH 7.4 | BCA Assay or A280 Measurement |
| Reagent | This compound in anhydrous DMSO | - |
| Molar Excess of Reagent | 10-fold to 40-fold | Calculation based on protein concentration |
| Reaction Temperature | Room Temperature (20-25°C) | - |
| Reaction Time | 1 hour | - |
| Average Degree of Labeling (DOL) | 2 - 6 azides per antibody | MALDI-TOF Mass Spectrometry or UV-Vis Spectroscopy |
| Labeling Efficiency | > 90% | Percentage of antibody molecules with at least one azide |
| Post-Labeling Protein Recovery | > 90% | BCA Assay or A280 Measurement |
Experimental Protocols
Part 1: Azide Labeling of Proteins with this compound
This protocol describes the modification of a protein with this compound to introduce azide functional groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[4][6]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO.[5]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-40 fold molar excess is a good starting point for optimization).[7]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours at 4°C.[3][4] Protect from light if the protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.
-
The azide-labeled protein is now ready for the subsequent click chemistry reaction.
-
Part 2: Fluorescent Labeling via Click Chemistry
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized fluorescent probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, add the azide-labeled protein to the desired final concentration in the reaction buffer.
-
Add the alkyne-functionalized fluorescent probe to a final concentration that is in molar excess (e.g., 5-10 fold) over the number of azide groups on the protein.
-
Prepare a fresh premix of CuSO₄ and the copper ligand in the reaction buffer.
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate (B8700270) to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purify the fluorescently labeled protein using a desalting column to remove excess reagents.
Materials:
-
Azide-labeled protein
-
Strained alkyne (e.g., DBCO, BCN) functionalized fluorescent probe
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, add the azide-labeled protein to the desired final concentration in the reaction buffer.
-
Add the strained alkyne-functionalized fluorescent probe to a final concentration that is in molar excess (e.g., 2-5 fold) over the number of azide groups on the protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the fluorescently labeled protein using a desalting column to remove the unreacted fluorescent probe.
Part 3: Characterization of the Fluorescent Protein Probe
Degree of Labeling (DOL) Calculation:
The DOL, which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified fluorescent protein probe at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Mandatory Visualizations
Caption: Experimental workflow for creating fluorescent protein probes.
Caption: A generic G-protein-coupled receptor (GPCR) signaling pathway.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Application Notes and Protocols: Conjugation of Azido-Phenyl-NHS Ester to Amino-Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of functional moieties to oligonucleotides is a cornerstone of modern molecular biology and drug development. This application note provides a detailed protocol for the covalent attachment of an azido-phenyl group to an amino-labeled oligonucleotide via a N-hydroxysuccinimide (NHS) ester linkage. The resulting azide-modified oligonucleotide is a versatile tool for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of a wide array of labels, tags, and therapeutic agents.
The reaction proceeds via the nucleophilic attack of the primary amine on the amino-labeled oligonucleotide on the NHS ester of the azido-phenyl compound, forming a stable amide bond.[1] This method is highly efficient and specific for primary amines under controlled pH conditions.
Quantitative Data Summary
Successful conjugation is dependent on several key parameters. The following tables summarize the recommended quantitative data for the conjugation protocol.
Table 1: Reagent and Buffer Concentrations
| Reagent/Buffer | Recommended Concentration | Notes |
| Amino-labeled Oligonucleotide | 0.3 - 1.0 mM | Higher concentrations can improve reaction efficiency. |
| N3-Ph-NHS Ester | 5-15 molar excess over oligonucleotide | A higher excess may be needed for less reactive amines or if the NHS ester has partially hydrolyzed. |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Ensure the buffer is free of primary amines (e.g., Tris).[2] |
| Anhydrous Solvent for NHS Ester | DMSO or DMF | Use high-quality, anhydrous solvent to prevent hydrolysis of the NHS ester.[3] |
Table 2: Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.0 | Optimal pH for the reaction is typically 8.3-8.5.[3][4] At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[3] |
| Temperature | Room Temperature (~25°C) | Reactions can also be performed at 4°C, which may require a longer incubation time. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by HPLC. Overnight incubation is also possible.[5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation, purification, and characterization of the azide-modified oligonucleotide.
Diagram of the Experimental Workflow
Caption: Workflow for conjugating this compound to an amino-labeled oligonucleotide.
Reagent Preparation
-
Amino-Labeled Oligonucleotide Solution:
-
Dissolve the lyophilized amino-labeled oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mM.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
-
This compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[5]
-
The NHS ester is moisture-sensitive; handle it in a dry environment and use anhydrous solvent to minimize hydrolysis.[2]
-
Conjugation Reaction
-
To the amino-labeled oligonucleotide solution, add the calculated volume of the this compound solution to achieve a 10-fold molar excess of the NHS ester.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature (25°C) for 2 hours with gentle agitation.[1][5] For light-sensitive compounds, protect the reaction from light by wrapping the tube in aluminum foil.
Purification of the Conjugated Oligonucleotide
Excess NHS ester and byproducts must be removed to obtain a pure conjugate. Ethanol precipitation is a common method for this purpose. For higher purity, HPLC is recommended.
Ethanol Precipitation:
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified oligonucleotide conjugate in nuclease-free water.
HPLC Purification:
-
High-performance liquid chromatography (HPLC) is a highly effective method for purifying the conjugated oligonucleotide and separating it from the unconjugated starting material.[6]
-
Column: A reverse-phase C18 column is typically used.[6]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 70% B over 20 minutes) is used to elute the oligonucleotides.[7]
-
The more hydrophobic conjugated oligonucleotide will have a longer retention time than the unconjugated amino-labeled oligonucleotide.[8]
Characterization of the Conjugated Oligonucleotide
It is crucial to verify the successful conjugation and purity of the final product.
Diagram of the Conjugation Reaction
Caption: Reaction scheme for the conjugation of this compound to an amino-labeled oligonucleotide.
HPLC Analysis:
-
Analyze the purified product by reverse-phase HPLC using the same conditions as for purification.
-
A successful reaction will show a new peak with a longer retention time corresponding to the azide-modified oligonucleotide and a decrease or absence of the peak for the starting amino-labeled oligonucleotide.[8]
Mass Spectrometry:
-
Mass spectrometry is used to confirm the identity of the conjugated oligonucleotide by verifying its molecular weight.[9][10]
-
Both MALDI-TOF and ESI-MS can be used.[9][10] ESI-MS is often preferred for its accuracy with longer oligonucleotides.[9]
-
The expected mass of the conjugate will be the mass of the starting oligonucleotide plus the mass of the N3-phenyl group minus the mass of a hydrogen atom.
Gel Electrophoresis:
-
Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to assess the purity and integrity of the oligonucleotide conjugate.[11]
-
The conjugated oligonucleotide may show a slight shift in mobility compared to the unconjugated starting material due to the increased mass and potential change in conformation.[11][12]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of NHS ester- Suboptimal pH- Inactive amino-labeled oligonucleotide | - Use fresh, anhydrous DMSO/DMF.- Ensure buffer pH is between 8.0 and 9.0.- Verify the quality of the starting oligonucleotide. |
| Multiple Peaks in HPLC | - Incomplete reaction- Hydrolysis of the product- Presence of impurities | - Increase reaction time or molar excess of NHS ester.- Optimize purification protocol.- Ensure high-purity starting materials. |
| No Product Peak in HPLC/MS | - Complete hydrolysis of NHS ester- Incorrect reagents used | - Prepare fresh NHS ester solution immediately before use.- Double-check all reagents and their concentrations. |
Conclusion
This protocol provides a robust and reliable method for the conjugation of this compound to amino-labeled oligonucleotides. The resulting azide-modified oligonucleotides are valuable intermediates for a wide range of applications in research and drug development. Proper execution of the protocol and thorough characterization of the final product are essential for successful downstream applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.colby.edu [web.colby.edu]
- 10. idtdna.com [idtdna.com]
- 11. Gel electrophoresis - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
Application Notes and Protocols for N3-Ph-NHS Ester in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Ph-NHS ester is a chemical probe used in mass spectrometry-based proteomics to label proteins and other biomolecules.[1] This reagent contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group. The NHS ester facilitates the covalent attachment of the probe to primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[2][3][4] The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of reporter tags for enrichment and detection.[5][6][7][8] This two-step labeling strategy offers high selectivity and efficiency, making it a valuable tool in chemical proteomics for applications such as activity-based protein profiling (ABPP) and the identification of post-translational modifications.
Principle of the Two-Step Labeling Workflow
The use of this compound in mass spectrometry sample preparation follows a two-step workflow. First, proteins in a complex biological sample are labeled with the this compound. This reaction is pH-dependent, with an optimal pH range of 8.0-9.0 to ensure efficient labeling of primary amines while minimizing hydrolysis of the NHS ester.[4][9] Following the labeling step, unreacted probe is removed.
In the second step, a reporter tag containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) is attached to the azide-labeled proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, respectively.[1][5] The reporter tag can be a biotin (B1667282) moiety for affinity purification of labeled proteins or a fluorescent dye for visualization. The enriched and labeled proteins are then digested, typically with trypsin, and analyzed by mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for NHS ester labeling reactions. While specific data for this compound is limited, the provided data for general and other azide-NHS esters offer valuable guidance for experimental design.
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.0 | Balances amine reactivity and NHS ester hydrolysis.[4][9] |
| Temperature | Room Temperature or 4°C | Longer incubation times may be needed at 4°C. |
| Incubation Time | 1 - 4 hours | Can be extended overnight at 4°C.[10] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh before use.[1][3] |
| Buffer | Amine-free buffers (e.g., PBS, sodium bicarbonate, HEPES) | Avoid Tris-based buffers.[1] |
Table 2: Molar Excess and Labeling Efficiency of NHS Esters
| NHS Ester Type | Molar Excess (Reagent:Protein) | Achieved Labeling | Sample Type | Reference |
| Azide-NHS | 15:1 | ~5 azides per protein | Antibody | [11] |
| NHS-ester-biotin | Not specified | 91.3% of membrane proteins labeled | DC2.4 cells | [2] |
| General NHS Ester | 5:1 to 20:1 | Varies | General proteins | [12] |
| FAM NHS Ester | 6.5:1 | Degree of Labeling: 1.1 | Bovine Serum Albumin | [10] |
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
This protocol describes the general procedure for labeling proteins in a cell lysate with this compound.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., RIPA buffer, or buffer containing 0.1% NP-40, 0.2% SDS in 20 mM HEPES pH 7.5 for improved click chemistry yield)[13]
-
Protease inhibitor cocktail
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 8.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or acetone (B3395972) for protein precipitation
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing a protease inhibitor cocktail on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Labeling Reaction: a. Adjust the pH of the protein lysate to 8.0-8.5 with a suitable buffer if necessary. b. Add the this compound stock solution to the lysate to achieve the desired final molar excess (a starting point of 10- to 20-fold molar excess over the total protein amount is recommended). c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove the unreacted this compound by either: a. Gel Filtration: Using a desalting column according to the manufacturer's instructions. b. Acetone Precipitation: Add four volumes of cold acetone, incubate at -20°C for 1 hour, and centrifuge to pellet the protein. Discard the supernatant and wash the pellet with cold acetone.
-
Resuspend Protein: Resuspend the azide-labeled protein pellet in a buffer suitable for the subsequent click chemistry reaction (e.g., PBS).
Protocol 2: Click Chemistry Reaction for Biotin Tagging (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-alkyne reporter tag to the azide-labeled proteins.
Materials:
-
Azide-labeled protein sample
-
Biotin-alkyne reporter tag
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, to protect the protein from copper-induced damage)
Procedure:
-
Prepare Reagents:
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of Biotin-alkyne in DMSO.
-
(Optional) Prepare a 1.7 mM stock solution of TBTA in DMSO.
-
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following in order: a. Azide-labeled protein (e.g., 1 mg/mL final concentration). b. Biotin-alkyne (e.g., 100 µM final concentration). c. (Optional) TBTA (e.g., 100 µM final concentration). d. TCEP or sodium ascorbate (e.g., 1 mM final concentration). e. CuSO4 (e.g., 1 mM final concentration).
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the biotin-labeled proteins using acetone or chloroform/methanol precipitation to remove excess reagents.
-
Sample Preparation for Mass Spectrometry: a. Resuspend the protein pellet in a buffer suitable for trypsin digestion (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). b. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. c. Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C. d. Desalt the resulting peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in these application notes.
Caption: Workflow for proteome analysis using this compound and click chemistry.
Caption: Logical relationship of the this compound labeling and click chemistry reaction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to improve low labeling efficiency with N3-Ph-NHS ester
Welcome to the technical support center for N3-Ph-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues, particularly low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical modification reagent. It contains two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH2), which are found on proteins (at the N-terminus and on lysine (B10760008) residues) and other biomolecules. This reaction forms a stable amide bond.[1][2][3][4][5]
-
An Azide group (N3) : This group is used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the subsequent attachment of other molecules that have an alkyne group.[6][7]
It is commonly used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[6][7]
Q2: What is the chemical reaction for labeling with this compound?
The NHS ester reacts with a primary amine on a biomolecule to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.
Q3: Why is my labeling efficiency with this compound low?
Low labeling efficiency is a common problem and can be attributed to several factors:
-
Hydrolysis of the NHS ester: NHS esters can react with water (hydrolyze), which renders them inactive. This competing reaction is a major cause of low efficiency.[2][8][9]
-
Incorrect pH: The reaction is highly pH-dependent. If the pH is too low, the primary amines are protonated and will not react. If the pH is too high, the rate of hydrolysis increases significantly.[1][4][9][10][11]
-
Presence of competing nucleophiles: Buffers containing primary amines (like Tris or glycine) will compete with your biomolecule for the NHS ester, reducing your labeling efficiency.[2][10]
-
Suboptimal reactant concentrations: Low concentrations of your biomolecule or the this compound can slow down the desired reaction, allowing hydrolysis to dominate.[10]
-
Poor reagent quality: The this compound may have degraded due to improper storage or handling.
Troubleshooting Guide
Issue: Low or No Labeling Detected
This is the most common issue encountered. Follow these steps to diagnose and resolve the problem.
1. Verify Reaction Conditions
The reaction conditions are critical for successful labeling.
| Parameter | Recommended Range | Rationale | Troubleshooting Steps |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. Optimal is often 8.3-8.5.[1][2][10] | - Verify the pH of your reaction buffer with a calibrated pH meter.- Use a fresh buffer solution. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) minimize hydrolysis but may require longer incubation times. Room temperature reactions are faster but hydrolysis is more significant.[2][10] | - If you suspect hydrolysis, perform the reaction at 4°C overnight.- For slower reactions, try a 2-4 hour incubation at room temperature. |
| Incubation Time | 0.5 - 4 hours (or overnight at 4°C) | Needs to be long enough for the reaction to proceed but not so long that hydrolysis takes over.[2][10] | - Optimize incubation time for your specific biomolecule. |
| Molar Excess of this compound | 5-20 fold molar excess | A higher concentration of the ester can drive the reaction forward. | - Start with a 10-fold molar excess and increase if labeling is low. |
2. Check Buffer Composition
The choice of buffer is critical.
| Buffer Type | Recommendation | Why? |
| Amine-free buffers | Use: Phosphate, Bicarbonate/Carbonate, HEPES, Borate | These do not contain primary amines and will not compete with your biomolecule.[2] |
| Amine-containing buffers | Avoid: Tris, Glycine | These buffers have primary amines that will react with the NHS ester.[10] |
3. Assess Reagent and Biomolecule Quality
| Component | Action | Considerations |
| This compound | - Use a fresh vial or a properly stored aliquot.- Dissolve immediately before use. | NHS esters are moisture-sensitive. Store desiccated at -20°C or -80°C.[3][6] Solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but aqueous solutions should be used immediately.[1][11] |
| Biomolecule | - Ensure your protein or other biomolecule is at a suitable concentration (ideally >1 mg/mL).- Confirm the purity of your sample. | Low biomolecule concentrations can reduce labeling efficiency as the competing hydrolysis reaction becomes more favorable.[10] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol is a starting point and should be optimized for your specific application.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5. The optimal pH is often 8.3-8.5.[1][11]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a dry, amine-free organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1][11]
-
Calculate Molar Excess: Determine the amount of this compound needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Reaction: Add the calculated amount of the this compound stock solution to your protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the this compound is light-sensitive.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50-100 mM.[2]
-
Purification: Remove excess, unreacted this compound and byproducts using gel filtration, dialysis, or spin columns.
Visualizing the Process
Reaction Mechanism and Competing Hydrolysis
Caption: The NHS ester reaction pathway, showing the desired labeling versus the competing hydrolysis.
Troubleshooting Workflow for Low Labeling Efficiency
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting N3-Ph-NHS Ester Hydrolysis in Bioconjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the hydrolysis of N3-Ph-NHS esters during conjugation reactions. By understanding the factors that contribute to hydrolysis and implementing appropriate preventative measures, you can significantly improve the efficiency and reproducibility of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is N3-Ph-NHS ester and how does it work?
A1: this compound is a chemical reagent used in bioconjugation. It contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group attached to a phenyl (Ph) ring. The NHS ester is highly reactive towards primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins), forming a stable amide bond.[1] The azide group can then be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules.[2]
Q2: What is NHS ester hydrolysis and why is it a problem?
A2: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the desired primary amine on the target molecule.[3] This reaction results in the formation of an unreactive carboxylic acid, rendering the this compound incapable of conjugating to your protein or biomolecule.[3] This leads to lower conjugation efficiency and a reduced yield of your final product.
Q3: What are the primary factors that cause this compound hydrolysis?
A3: The rate of NHS ester hydrolysis is significantly influenced by several factors:
-
pH: Hydrolysis is highly dependent on pH, with the rate increasing significantly at higher (more alkaline) pH values.[3][4]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[3]
-
Moisture: N3-Ph-NHS esters are moisture-sensitive. Improper storage and handling can introduce moisture, leading to hydrolysis of the reagent before it is even used.[5]
-
Buffer Composition: The presence of nucleophiles other than the target amine in the reaction buffer can lead to side reactions. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[3][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound conjugation reactions.
Problem: Low or no conjugation efficiency.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Optimize reaction pH to a range of 7.2-8.5.[3][4] A pH of 8.3-8.5 is often considered optimal for balancing amine reactivity and ester stability.[6][7] Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[4] |
| Inactive this compound reagent | Always use a fresh, high-quality this compound. Store the reagent in a desiccated, dark container at a low temperature (e.g., -20°C).[5] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[5] |
| Incorrect buffer composition | Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[3][6] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction. |
| Low protein concentration | Increase the concentration of your protein solution. In dilute solutions, the competing hydrolysis reaction is more pronounced.[4] |
| Inaccessible primary amines on the target protein | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein (if it doesn't affect its function) can expose more reactive sites. |
Problem: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in reagent preparation | Prepare fresh solutions of the this compound immediately before each use. Do not store NHS esters in solution, especially in aqueous buffers.[8] |
| Fluctuations in reaction conditions | Carefully control and monitor the pH, temperature, and reaction time for each experiment to ensure consistency. |
| Inaccurate quantification of reagents | Ensure accurate measurement of the concentrations of your protein and this compound before starting the reaction. |
Quantitative Data on NHS Ester Stability
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[4] |
| 7.0 | Room Temperature | ~7 hours[5] |
| 8.0 | Room Temperature | 1 hour[9][10] |
| 8.6 | 4 | 10 minutes[4][9] |
| 9.0 | Room Temperature | Minutes[5] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer and adjust the pH to 8.3.[3][6] Ensure the buffer is free of any primary amines.
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[11] If necessary, perform a buffer exchange to remove any incompatible buffer components.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7]
-
Reaction: Add the dissolved this compound solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6][7]
-
Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 50-100 mM.[11]
-
Purification: Remove the unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[6][11]
Protocol for Quantifying NHS Ester Hydrolysis
The hydrolysis of an NHS ester can be monitored by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[4]
-
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Spectrophotometer and quartz cuvettes
-
0.5-1.0 N NaOH
-
-
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a control tube with 2 mL of the buffer only.
-
Immediately zero the spectrophotometer at 260 nm using the control tube and then measure the absorbance of the NHS ester solution.[12]
-
To determine the maximum possible absorbance from complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution and vortex for 30 seconds.[12]
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[12]
-
A significant increase in absorbance after base treatment indicates that the original NHS ester was active. A small or no increase suggests that the reagent has already hydrolyzed.[12]
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Optimizing N3-Ph-NHS ester to protein molar ratio to prevent aggregation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the N3-Ph-NHS ester to protein molar ratio to prevent aggregation during bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical crosslinker used in bioconjugation. Structurally, it contains an N-Hydroxysuccinimide (NHS) ester, a phenyl group, and an azide (B81097) (N3) group. The NHS ester reacts with primary amines (like the side chains of lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[] The azide group allows for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This makes it a popular reagent for creating antibody-drug conjugates (ADCs) and other protein bioconjugates.[2]
Q2: What are the main causes of protein aggregation when using this compound?
A2: Protein aggregation during conjugation with this compound is often due to a combination of factors:
-
Over-labeling: Using a high molar excess of the NHS ester can lead to the modification of too many primary amines on the protein surface. This can alter the protein's net charge and isoelectric point (pI), reducing its solubility.[3]
-
Hydrophobicity of the Linker: The phenyl group in the this compound is hydrophobic.[] Attaching multiple hydrophobic molecules to the protein surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[3][]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical.[3] Reactions are most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may be less stable in this range.[3][5]
-
High Protein Concentration: While higher concentrations can increase reaction efficiency, they also increase the likelihood of aggregation due to the proximity of protein molecules.
Q3: How does pH affect the this compound labeling reaction and protein stability?
A3: The pH of the reaction buffer is a critical parameter. The reaction of NHS esters with primary amines is strongly pH-dependent.[5] At a low pH, the primary amines are protonated, making them poor nucleophiles and slowing down the reaction.[5] At a high pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired reaction with the protein.[5][6] The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[][3] However, it is crucial to consider the stability of your specific protein, as a higher pH can sometimes lead to protein denaturation and aggregation.
Q4: Can I use buffers containing primary amines, like Tris?
A4: It is generally recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your protein for reaction with the NHS ester, which will reduce labeling efficiency.[7] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[3][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates immediately upon adding this compound. | The this compound, dissolved in an organic solvent like DMSO or DMF, is precipitating in the aqueous buffer. | Add the this compound solution dropwise to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume. |
| The protein is highly sensitive to the addition of the hydrophobic this compound. | Reduce the initial molar excess of the this compound. Consider performing the reaction at a lower temperature (4°C) for a longer duration. | |
| Significant protein aggregation is observed after the reaction. | Over-labeling: The molar ratio of this compound to protein is too high. | Perform a titration experiment to determine the optimal molar ratio. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it. |
| Hydrophobicity: The increased surface hydrophobicity of the labeled protein is causing it to aggregate. | Optimize the reaction buffer by adding solubility-enhancing excipients such as arginine, sucrose, or glycerol.[9] A low concentration of a non-ionic detergent (e.g., Tween 20) may also help.[9] | |
| Incorrect Buffer pH: The pH of the buffer may be suboptimal for your protein's stability. | If your protein is unstable at the optimal reaction pH of 8.0-8.5, try performing the reaction at a lower pH (e.g., 7.2-7.5), which may require a longer incubation time.[8] | |
| Low labeling efficiency. | Hydrolysis of this compound: The NHS ester has been hydrolyzed due to moisture or suboptimal pH. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[5] Ensure the reaction buffer pH is within the optimal range (7.2-8.5).[3] |
| Insufficient Molar Excess: The molar ratio of this compound to protein is too low. | Gradually increase the molar excess of the this compound. Be mindful of the potential for aggregation at higher ratios. | |
| Presence of competing primary amines: The buffer or other components in the reaction mixture contain primary amines. | Perform a buffer exchange to an amine-free buffer (e.g., PBS, sodium bicarbonate) before starting the labeling reaction. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5 to 20-fold | For sensitive proteins, start with a lower ratio (e.g., 5:1). For robust proteins or low concentrations, a higher ratio may be needed.[3] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation.[5][10] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES) | Avoid buffers containing primary amines like Tris or glycine.[7] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.0-8.5 is generally optimal for the reaction, but protein stability should be considered.[3][5] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help to minimize aggregation but will require longer incubation times.[3] |
| Reaction Time | 30-60 minutes at Room Temperature; 2-4 hours at 4°C | The optimal time should be determined empirically.[3] |
| Organic Solvent | < 10% (v/v) | The this compound is typically dissolved in anhydrous DMSO or DMF.[5] |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[6] |
| 8.0 | 4°C | ~1 hour[6] |
| 8.6 | 4°C | 10 minutes[6] |
Experimental Protocols
Protocol 1: Titration to Determine Optimal this compound to Protein Molar Ratio
This protocol describes a method to identify the optimal molar ratio of this compound to your protein of interest to achieve sufficient labeling while minimizing aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
-
Method for assessing aggregation (e.g., Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC))
-
Method for determining the degree of labeling (e.g., spectrophotometry)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to a known value (e.g., 2 mg/mL).
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
-
Set up Labeling Reactions:
-
Set up a series of reactions with varying molar excesses of this compound (e.g., 2:1, 5:1, 10:1, 15:1, 20:1).
-
For each reaction, add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing.
-
-
Incubation:
-
Incubate the reactions for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[3]
-
-
Quenching (Optional):
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
-
Analysis:
-
Assess Aggregation: Analyze each sample for aggregation using DLS or SEC.
-
Determine Degree of Labeling (DOL): Quantify the average number of this compound molecules conjugated per protein molecule.
-
-
Optimization:
-
Select the highest molar ratio that results in an acceptable degree of labeling without causing significant aggregation.
-
Visualizations
Caption: Reaction of this compound with a protein's primary amines.
Caption: A decision tree for troubleshooting protein aggregation.
Caption: Logical workflow for optimizing the molar ratio.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. glenresearch.com [glenresearch.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. interchim.fr [interchim.fr]
Why is my N3-Ph-NHS ester precipitating in reaction buffer?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide: N3-Ph-NHS Ester Precipitation in Reaction Buffer
Precipitation of an N-hydroxysuccinimide (NHS) ester, such as this compound, upon addition to a reaction buffer is a common issue that can significantly impact the efficiency of your conjugation reaction. This guide will walk you through the potential causes and provide systematic solutions to resolve this problem.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous reaction buffer?
A1: The most common reason for precipitation is the low water solubility of many non-sulfonated NHS esters, including those with phenyl groups like this compound.[1][2][3][4] These compounds are often hydrophobic and will crash out of solution when transferred from a concentrated organic stock into a predominantly aqueous environment.
Other potential causes include:
-
High Concentration: The final concentration of the this compound in the reaction buffer may exceed its solubility limit.
-
Incompatible Buffer: The composition of your reaction buffer could be contributing to the precipitation.
-
Poor Reagent Quality: The NHS ester may have hydrolyzed due to moisture, or the organic solvent used for the stock solution may contain impurities.[5]
Q2: How can I prevent my this compound from precipitating?
A2: Here are several strategies to prevent precipitation:
-
Use a Co-solvent: Dissolve the this compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][2][3][6] The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturing your protein or biomolecule.[1]
-
Optimize Addition: Add the NHS ester stock solution to the reaction buffer slowly and with gentle vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[7]
-
Lower the Concentration: If precipitation persists, try reducing the final concentration of the this compound in the reaction.
-
Work at a Lower Temperature: Performing the reaction at 4°C can sometimes help, as it slows down the rate of hydrolysis, although it may also decrease the reaction rate.[1][2]
Q3: What are the recommended buffers and pH for an NHS ester reaction?
A3: The choice of buffer and its pH are critical for a successful conjugation reaction and can influence the solubility of your NHS ester.
-
Recommended Buffers: Amine-free buffers are essential to prevent competition with your target molecule. Commonly used buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[1][2] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is often recommended.[2][6]
-
Optimal pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often considered ideal as it balances the reactivity of the primary amines on your target molecule with the rate of NHS ester hydrolysis.[2][6] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes significantly faster, reducing conjugation efficiency.[2][8]
Q4: Are there any buffers I should absolutely avoid?
A4: Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2] These will compete with your target molecule for reaction with the this compound, leading to lower yields and unwanted side products. However, Tris or glycine buffers can be used to quench the reaction once it is complete.[1][2]
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Many NHS esters have low aqueous solubility.[1][2][3][6] |
| Final Co-solvent Percentage | 0.5 - 10% | Minimizes protein denaturation while maintaining solubility.[1] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES | Amine-free to prevent competing reactions.[1][2] |
| Optimal Reaction pH | 7.2 - 8.5 (ideally 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis.[1][2][6] |
| pH | Half-life of NHS Ester Hydrolysis | Amine Reactivity |
| 7.0 (at 0°C) | 4-5 hours[1] | Low |
| 8.0 | ~1 hour[9] | Moderate |
| 8.6 (at 4°C) | 10 minutes[1] | High |
| 9.0 | Minutes[5][10] | Very High |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating an this compound to a protein. Optimization may be required for your specific application.
dot
Caption: General workflow for protein conjugation with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution:
-
Dissolve or buffer exchange your protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[2]
-
Ensure any amine-containing buffers from previous steps are removed.
-
-
Prepare this compound Stock Solution:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein.
-
While gently stirring or vortexing the protein solution, slowly add the this compound stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6] Reaction times may need to be optimized.
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts (N-hydroxysuccinimide) by using a desalting column, dialysis, or another suitable purification method.[6]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Removing unreacted N3-Ph-NHS ester from a labeling reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for removing unreacted N3-Ph-NHS ester from a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a labeling reaction?
A1: It is essential to remove any unreacted this compound for several reasons. Firstly, the free ester can compete with the labeled protein in downstream applications, leading to inaccurate results. Secondly, the hydrolyzed, non-reactive form of the ester can bind non-specifically to the protein, causing high background signals.[1] Lastly, for accurate determination of the degree of labeling, all unbound dye must be removed.[2]
Q2: What are the most common methods to remove small molecules like unreacted this compound from a protein sample?
A2: The most common and effective methods for removing small, unwanted compounds from macromolecular solutions are size-exclusion chromatography (often performed using desalting spin columns), dialysis, and protein precipitation.[3][4][5][6]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors like sample volume, protein concentration, the desired level of purity, and the time available.[3]
-
Size-Exclusion Chromatography (Desalting Columns): This is a rapid method ideal for small sample volumes and for quickly removing small molecules.[3][7]
-
Dialysis: This technique is gentle on the sample and is effective for buffer exchange and removing small molecules from larger sample volumes.[4][8] However, it is a slower process that relies on passive diffusion.[4]
-
Protein Precipitation: This method is useful for concentrating a protein sample in addition to removing contaminants.[6] However, it can lead to protein denaturation, making it unsuitable for applications requiring the native protein conformation.[6][9]
Q4: Can residual Tris or other amine-containing buffers from my protein solution interfere with the labeling reaction?
A4: Yes, buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions because they compete with the target protein for reaction with the NHS ester, which significantly reduces labeling efficiency.[10] It is crucial to perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) before starting the labeling reaction.[1][10]
Troubleshooting Guide
Issue 1: High background or non-specific signal after labeling and purification.
-
Potential Cause: Insufficient removal of unreacted or hydrolyzed this compound.[1] The label may also be non-covalently adsorbed to the protein.[1]
-
Solution:
-
Improve Purification: Employ more stringent purification methods. If you used a desalting column, consider performing a second pass or switching to extensive dialysis.[1]
-
Optimize Dialysis: When performing dialysis, ensure you are using a large volume of dialysis buffer (dialysate), at least 100-500 times the sample volume, and change the buffer multiple times to maintain a sufficient concentration gradient for diffusion.[4][7][8] Continuous stirring of the dialysate will also improve efficiency.[8]
-
Issue 2: Low protein recovery after purification.
-
Potential Cause (Precipitation): The protein pellet may have been difficult to redissolve after precipitation, or some sample was lost during the removal of the supernatant.[6]
-
Solution (Precipitation): Avoid over-drying the protein pellet, as this can make it difficult to dissolve.[6] Use solvents that aid in re-solubilizing the sample, such as those used in SDS-PAGE sample buffers.[6]
-
Potential Cause (Desalting Column): The protein may have been diluted during the desalting process.
-
Solution (Desalting Column): If protein concentration is a concern, consider using protein concentrators after desalting.[7]
Issue 3: The degree of labeling is lower than expected.
-
Potential Cause: The this compound may have hydrolyzed before it could react with the protein. This is more likely to occur at a higher pH and with dilute protein solutions.[1][10]
-
Solution:
-
Optimize Reaction pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][10]
-
Increase Protein Concentration: Using a higher protein concentration (1-10 mg/mL is recommended) will favor the reaction with the amine over hydrolysis.[1]
-
Control Temperature and Time: Performing the reaction at 4°C overnight can help minimize hydrolysis of the NHS ester, though it may require a longer incubation time.[10]
-
Quantitative Data Summary
| Parameter | Size-Exclusion Chromatography (Desalting Column) | Dialysis | Protein Precipitation (Acetone) |
| Primary Use | Removal of small molecules and buffer exchange.[3] | Removal of small molecules and buffer exchange.[3][8] | Protein concentration and removal of contaminants.[6] |
| Typical Sample Volume | Small to medium | Small to large | Small to large |
| Processing Time | Fast | Slow (hours to overnight)[10] | Moderate |
| Protein Recovery | High | High | Variable, can be lower |
| Risk of Denaturation | Low | Very Low[8] | High[9] |
| Dialysis Buffer Volume | N/A | 200 to 500 times the sample volume.[4][7] | N/A |
| Acetone (B3395972) Volume | N/A | N/A | Four times the sample volume.[6] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Desalting Spin Column
This method is suitable for the rapid removal of small molecules from small sample volumes.
Materials:
-
Desalting spin column (e.g., Zeba Spin Desalting Columns)
-
Reaction mixture containing the labeled protein
-
Desired storage buffer
-
Microcentrifuge
Procedure:
-
Equilibrate the Column: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and washing the resin with your desired storage buffer.
-
Load the Sample: Apply the reaction mixture to the top of the resin bed.[1]
-
Elute the Labeled Protein: Centrifuge the column as per the manufacturer's protocol. The larger, labeled protein will pass through the column in the void volume, while the smaller, unreacted this compound and its byproducts will be retained by the resin.[1]
-
Collect the Purified Sample: The purified, labeled protein will be in the collection tube.
Protocol 2: Removal of Unreacted this compound by Dialysis
This protocol is ideal for buffer exchange and removing small molecules from larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Reaction mixture containing the labeled protein
-
Large volume of dialysis buffer (dialysate)
-
Stir plate and stir bar
-
Beaker or container for the dialysate
Procedure:
-
Prepare the Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions. This may involve boiling and rinsing.
-
Load the Sample: Load the reaction mixture into the dialysis tubing or cassette.
-
Perform Dialysis:
-
Place the sealed dialysis bag or cassette into a beaker containing a large volume of the desired dialysis buffer (at least 100-500 times the sample volume).[4][7][8]
-
Place the beaker on a stir plate and add a stir bar to the dialysate to ensure continuous mixing.[8]
-
Allow dialysis to proceed for several hours to overnight at 4°C.
-
-
Change the Buffer: For efficient removal of the unreacted ester, change the dialysis buffer at least two to three times.[8]
-
Recover the Sample: Carefully remove the dialysis bag or cassette from the buffer and recover the purified, labeled protein.
Protocol 3: Protein Precipitation using Acetone
This method is useful for concentrating the protein sample while removing contaminants.
Materials:
-
Cold (-20°C) acetone[6]
-
Reaction mixture containing the labeled protein
-
Microcentrifuge
-
Resuspension buffer compatible with downstream applications
Procedure:
-
Pre-chill Acetone: Ensure you have a sufficient volume of acetone chilled to -20°C.
-
Precipitate the Protein: Add four times the sample volume of cold acetone to the reaction mixture in a microcentrifuge tube.[6]
-
Incubate: Vortex the tube and incubate for 60 minutes at -20°C.[6]
-
Pellet the Protein: Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[6]
-
Remove Supernatant: Carefully decant the supernatant, which contains the unreacted this compound, without disturbing the protein pellet.[6]
-
Dry the Pellet: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet.[6]
-
Resuspend the Protein: Resuspend the protein pellet in a suitable buffer for your downstream application.
Workflow Diagram
Caption: Workflow for labeling and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Dialysis Methods for Protein Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. バッファ交換に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Side reactions of N3-Ph-NHS ester with non-amine functional groups
Welcome to the technical support center for N3-Ph-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions of this compound with non-amine functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound?
A1: The primary target for this compound is the primary amine group (-NH₂), which is found at the N-terminus of proteins and on the side chain of lysine (B10760008) (Lys, K) residues.[1][2] The reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond.[]
Q2: Can this compound react with other functional groups on a protein?
A2: Yes, while highly selective for primary amines, N3-Ph-NHS esters can react with other nucleophilic amino acid side chains.[4][5][6] The most common side reactions occur with the hydroxyl groups (-OH) of serine (Ser), threonine (Thr), and tyrosine (Tyr), and the sulfhydryl group (-SH) of cysteine (Cys).[4][5][6][7] Reactions with the imidazole (B134444) group of histidine (His) have also been reported, although they are generally less common.[8]
Q3: How significant are these side reactions with non-amine groups?
A3: The significance of these side reactions depends on several factors, primarily pH. The reaction with hydroxyl and sulfhydryl groups is generally much slower than the reaction with primary amines, especially within the optimal pH range for amine labeling (pH 7.2-8.5).[1][6][9] However, at higher pH values, the rate of these side reactions, as well as the competing hydrolysis of the NHS ester, increases.[1][] The microenvironment of the amino acid residue within the protein structure can also influence its reactivity.[4][6] For instance, the presence of a nearby histidine residue can increase the reactivity of hydroxyl groups.[8]
Q4: What is hydrolysis and how does it affect my conjugation reaction?
A4: Hydrolysis is a competing reaction where the this compound reacts with water, cleaving the ester and rendering it inactive for conjugation.[1][10] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[1][] This degradation of the NHS ester reduces the overall yield of the desired conjugate.[1]
Troubleshooting Guide: Non-Amine Side Reactions
This guide will help you identify and mitigate common issues arising from the side reactions of this compound with non-amine functional groups.
Problem 1: Low Yield of Desired Amine-Conjugated Product
| Potential Cause | Recommended Solution | Explanation |
| High rate of NHS ester hydrolysis | Optimize reaction pH to 7.2-8.5.[1][9] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[9] Use a higher concentration of your protein/biomolecule. | At pH values above 8.5, the rate of hydrolysis increases significantly, consuming the NHS ester before it can react with the target amine.[1] Lower temperatures can slow down the rate of hydrolysis more than the aminolysis reaction. Higher reactant concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis. |
| Competition from non-amine functional groups | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5). | The pKa of primary amines is generally lower than that of hydroxyl and thiol groups, meaning they are more nucleophilic at a slightly acidic to neutral pH. Lowering the pH can thus increase the selectivity for amines. |
| Inaccessible primary amines | Denature and refold the protein (if possible) to expose more amine groups. Use a longer linker on the this compound to overcome steric hindrance. | The primary amines on the protein surface must be accessible for the reaction to occur.[10] |
Problem 2: Heterogeneous Product Mixture or Non-Specific Labeling
| Potential Cause | Recommended Solution | Explanation |
| Reaction with hydroxyl groups (Ser, Thr, Tyr) | Lower the reaction pH to 7.2-7.5. Add a scavenger for hydroxyl-reactive species (e.g., hydroxylamine) after the desired reaction time to cleave any unstable ester bonds formed. | O-acylation of hydroxyl groups is more prevalent at higher pH. The resulting ester bonds are less stable than amide bonds and can be selectively cleaved.[6] |
| Reaction with sulfhydryl groups (Cys) | Temporarily block cysteine residues with a reversible thiol-protecting group before the NHS ester reaction. | If your protein contains highly reactive cysteine residues that are not the intended target, blocking them can prevent unwanted side reactions. |
| Presence of highly reactive "hotspots" | Perform site-directed mutagenesis to replace highly reactive non-amine residues if their modification is problematic. | Certain amino acid residues may be in a microenvironment that makes them unusually reactive. |
Quantitative Data Summary
Direct quantitative kinetic data for the this compound is limited in the public domain. The following tables provide an estimated comparison of reactivity based on data for general and aromatic NHS esters. These values should be used as a guideline, and empirical optimization for your specific system is highly recommended.
Table 1: pH Dependence of NHS Ester Half-life (Hydrolysis)
| pH | Approximate Half-life at 4°C |
| 7.0 | 4-5 hours[1] |
| 8.6 | 10 minutes[1] |
Note: The half-life can vary depending on the specific NHS ester, buffer composition, and temperature.[6]
Table 2: Estimated Relative Reactivity of Nucleophiles with NHS Esters at Physiological pH (~7.4)
| Functional Group | Amino Acid | Relative Reactivity (Amine = 1) | Product Stability |
| Primary Amine | Lysine, N-terminus | 1 | Very High (Stable Amide Bond) |
| Thiol | Cysteine | ~0.1 - 0.5 | Moderate (Thioester, susceptible to hydrolysis/aminolysis) |
| Phenolic Hydroxyl | Tyrosine | ~0.01 - 0.1 | Low (Ester, susceptible to hydrolysis) |
| Aliphatic Hydroxyl | Serine, Threonine | < 0.01 | Very Low (Ester, highly susceptible to hydrolysis) |
| Imidazole | Histidine | < 0.01 | Very Low (Acyl-imidazole, highly unstable) |
Disclaimer: These are estimations based on qualitative reports and data for other NHS esters. The actual relative reactivity can be significantly influenced by the protein's tertiary structure and the local microenvironment of the amino acid residue.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable reaction buffer via dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[2][9]
-
Conjugation Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the this compound solution to the protein solution.[10] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2] If the conjugate is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[12]
-
Purification: Remove unreacted this compound, its hydrolysis by-product, and the quenching reagent using a desalting column, dialysis, or HPLC.[10]
Protocol 2: Analysis of Conjugation Reaction by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction and to purify the final product.
-
Instrumentation: An HPLC system with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture and quench it by adding an equal volume of a low pH solution (e.g., 1% TFA in water).
-
Analysis: Inject the quenched sample onto the HPLC. The unreacted protein, the conjugated protein, and the small molecule components (this compound and its hydrolysis product) will have different retention times, allowing for their separation and quantification.[13][14]
Protocol 3: Identification of Side-Products by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool to identify specific sites of modification, including any non-amine side reactions.
-
Sample Preparation: After the conjugation reaction and purification of the protein conjugate, digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence, specifying the mass shift corresponding to the N3-Ph- group as a potential modification on all relevant amino acid residues (Lys, N-terminus, Ser, Thr, Tyr, Cys, His). This will allow for the identification of the specific amino acids that have been modified.[15][16]
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to handle N3-Ph-NHS ester instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of N3-Ph-NHS ester in aqueous solutions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in my aqueous conjugation reaction?
A1: The low reactivity of this compound in aqueous solutions is most commonly due to its hydrolysis. The N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis, which converts the reactive ester into an inactive carboxylic acid, preventing it from reacting with primary amines on your target molecule.[1][2][3][4][5] The rate of this hydrolysis is significantly influenced by pH and temperature.[1][2][6][7][8]
Q2: What is the optimal pH for performing conjugation with this compound?
A2: The optimal pH for conjugation reactions with NHS esters is a compromise between maximizing the amine reactivity and minimizing ester hydrolysis. The recommended pH range is typically between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often cited as optimal for efficient labeling of biomolecules.[9][10][11] At lower pH values, the primary amines on the target molecule are protonated and less nucleophilic, slowing down the desired reaction.[6][9] Conversely, at higher pH values, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active ester available for conjugation.[1][2][6][9]
Q3: How should I prepare and store my this compound stock solution?
A3: this compound should be dissolved in an anhydrous (water-free) organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4][9][10] It is crucial to use high-quality, amine-free DMF.[9][10] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months or at -80°C for up to 6 months.[12][13][14] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[14] Before opening a vial of the ester, it should be allowed to equilibrate to room temperature to prevent condensation of moisture inside.[3][14]
Q4: Can I prepare an aqueous stock solution of this compound?
A4: It is strongly advised not to prepare aqueous stock solutions of this compound. Aqueous solutions of NHS esters are highly unstable and should be used immediately after preparation.[9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][2][5][7] For experimental use, the required amount of the organic stock solution should be added directly to the aqueous reaction buffer containing the target molecule.
Q5: What buffers are recommended for the conjugation reaction?
A5: Phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5 are recommended for NHS-ester crosslinking reactions.[1] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer solution at pH 8.3-8.5 is a common choice.[9][10][11] Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the reaction.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound | - Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use. - Ensure the reaction buffer pH is within the optimal range (7.2-8.5).[1] - Work quickly once the ester is in an aqueous environment. |
| Suboptimal pH of reaction buffer | - Verify the pH of your reaction buffer. Adjust to pH 7.2-8.5 for optimal results.[1] | |
| Presence of primary amines in the buffer | - Use a non-amine containing buffer such as phosphate, bicarbonate, or borate buffer.[1] Avoid Tris and glycine buffers. | |
| Inactive this compound | - The solid this compound may have been compromised by moisture. Store the solid reagent in a desiccator.[3] - Perform a quality control check on the reactivity of the NHS ester (see experimental protocols). | |
| Inconsistent results between experiments | Variable hydrolysis of this compound | - Standardize the time between dissolving the this compound and adding it to the reaction mixture. - Ensure consistent temperature and pH across all experiments. |
| Moisture contamination of stock solution | - Aliquot the stock solution to avoid multiple openings of the main vial.[14] - Allow the vial to warm to room temperature before opening to prevent condensation.[3][14] | |
| Precipitation of this compound in the reaction mixture | Poor solubility of the ester | - While this compound is generally soluble in DMSO and DMF, ensure the final concentration of the organic solvent in the aqueous reaction mixture is not high enough to cause precipitation of your biomolecule. Typically, the volume of the organic stock solution added should be a small fraction (e.g., 1/10th) of the total reaction volume.[9][10] |
Quantitative Data Summary
The stability of the NHS ester is critically dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various aqueous conditions. While this data is for general NHS esters, it provides a strong indication of the stability profile for this compound.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [1][2] |
| 7.0 | Room Temp | ~1 hour | [7] |
| 8.0 | Room Temp | 180 - 210 minutes | [15][16] |
| 8.5 | Room Temp | 130 - 180 minutes | [15][16] |
| 8.6 | 4 | 10 minutes | [1][2][5][7] |
| 9.0 | Room Temp | 110 - 125 minutes | [15][16] |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[9][10]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[9][10]
-
Perform the Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[8] Gently mix immediately. The volume of the added ester stock solution should ideally not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9][10]
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris, glycine, or hydroxylamine (B1172632) can be added to a final concentration of 20-50 mM.[1][5]
-
Purification: Remove excess, unreacted this compound and byproducts using gel filtration (desalting column) or dialysis.[8][9][10]
Protocol 2: Quality Control Assay for NHS Ester Reactivity
This protocol allows for a qualitative assessment of the activity of the this compound by measuring the absorbance of the released N-hydroxysuccinimide (NHS) after forced hydrolysis.[3][17]
-
Prepare Solutions:
-
Weigh 1-2 mg of the this compound and dissolve it in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF and then add 2 mL of the buffer.
-
Prepare a control tube with the same buffer (and organic solvent if used).
-
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control tube. Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until it is below 1.0 and record the value.
-
Forced Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Final Absorbance Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.
-
Inactive (Hydrolyzed) Reagent: There will be little to no increase in absorbance after adding NaOH.
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. nanocomposix.com [nanocomposix.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Impact of buffer choice on N3-Ph-NHS ester reaction kinetics.
Welcome to our technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions to optimize your conjugation experiments involving N3-Ph-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an N3-Ph-NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5.[1][2][3][] The reaction is highly dependent on pH.[5][6][7][8] At a lower pH, the primary amine groups on your molecule of interest are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive.[2][3][9] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction with the amine (aminolysis) and reduces the overall efficiency of the conjugation.[1][2][3][9][10][11][12] For many applications, a pH of 8.3-8.5 is considered optimal to balance these two competing factors.[3][5][6][7]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2][3][13] A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer is often recommended.[5][6][9]
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3][5][14] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[3] However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[1][9][14]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many NHS esters have poor water solubility and must first be dissolved in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][3][5][6][9][14] It is crucial to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[6] The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%.[1]
Q5: What are the typical reaction times and temperatures for this compound conjugations?
NHS ester conjugations are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][9] The optimal time can vary depending on the specific reactants.[9] Incubating at 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis.[3]
Q6: Can N3-Ph-NHS esters react with other amino acids besides those with primary amines?
While highly selective for primary amines (N-terminus and lysine (B10760008) residues), NHS esters can exhibit some reactivity with other nucleophilic amino acid side chains, such as serine, threonine, tyrosine, and cysteine, particularly in certain microenvironments within a protein.[2][15] However, the reaction with these other residues is generally much slower than the reaction with primary amines, and the resulting ester or thioester bonds are less stable than the amide bond formed with primary amines.[2][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed NHS Ester: The reagent may have been compromised by moisture during storage or handling.[2] 2. Incorrect pH: The reaction buffer pH is too low, leading to protonation of amines.[2] 3. Amine-Containing Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[3] 4. Low Protein/Target Molecule Concentration: The rate of hydrolysis can outcompete the bimolecular conjugation reaction at low concentrations.[1][2] | 1. Use a fresh vial of the this compound. Always allow the reagent to warm to room temperature before opening to prevent condensation.[2][17] 2. Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of 7.2-8.5.[2] 3. Perform a buffer exchange into a non-amine containing buffer such as PBS, HEPES, or bicarbonate.[2] 4. Increase the concentration of your protein or target molecule. A concentration of 1-10 mg/mL is often recommended.[6][9] |
| Poor Reproducibility | 1. Inconsistent Reagent Handling: Variability in the handling and storage of the NHS ester can lead to different levels of hydrolysis between experiments. 2. pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of poorly buffered solutions to drop.[2][9] 3. Variable Reaction Times/Temperatures: Inconsistent incubation times and temperatures can affect the extent of both the desired reaction and the competing hydrolysis.[2] | 1. Aliquot the NHS ester upon receipt to minimize freeze-thaw cycles and moisture exposure.[2] 2. For large-scale reactions, monitor the pH throughout the process or use a more concentrated buffer to maintain stability.[3][6][7] 3. Standardize your protocol with consistent incubation times and temperatures. |
| Precipitation of Protein/Target Molecule | 1. Organic Solvent: The addition of DMSO or DMF to the aqueous buffer can cause some proteins to precipitate. 2. Change in pH: A significant drop in pH due to NHS ester hydrolysis can cause proteins to precipitate if they are not stable at lower pH values. | 1. Add the dissolved NHS ester solution to the protein solution slowly while gently vortexing. Minimize the volume of organic solvent used. 2. Use a more concentrated buffer to prevent significant pH changes. |
Data Presentation
Table 1: Impact of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][13] |
| 8.0 | Not specified | 1 hour[18] |
| 8.6 | 4 | 10 minutes[1][13] |
Table 2: Recommended Buffers and Buffers to Avoid
| Recommended Buffers (pH 7.2-8.5) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate Buffer (e.g., PBS)[1][5][9] | Tris (tris(hydroxymethyl)aminomethane)[1][3][14] |
| Carbonate-Bicarbonate Buffer[1][5][9] | Glycine[1][3] |
| HEPES[1] | |
| Borate[1] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[6][9]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or amine-free DMF.[5][6][9]
-
Reaction: Add the dissolved this compound to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5][6][9]
Visualizations
Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis reaction.
Caption: General experimental workflow for protein conjugation with this compound.
Caption: A troubleshooting decision tree for low conjugation efficiency in NHS ester reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. benchchem.com [benchchem.com]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. covachem.com [covachem.com]
- 15. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. glenresearch.com [glenresearch.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. nanocomposix.com [nanocomposix.com]
Minimizing non-specific binding with N3-Ph-NHS ester conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding when working with N3-Ph-NHS (Azido-Phenyl-N-hydroxysuccinimide) ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is an N3-Ph-NHS ester and what is its primary application?
A1: An this compound is a chemical crosslinking reagent used to label biomolecules, particularly proteins, with an azido-phenyl group. The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines (-NH₂), which are found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[1] This reaction forms a stable amide bond. The azido-phenyl (N3-Ph-) moiety serves as a handle for "click chemistry," a highly efficient and specific type of reaction, allowing for the subsequent attachment of other molecules containing a compatible functional group (e.g., an alkyne).[2]
Q2: What constitutes "non-specific binding" in the context of this compound conjugates?
A2: Non-specific binding refers to any unintended interaction of the this compound conjugate with molecules or surfaces that are not the intended target. This can manifest in several ways:
-
Hydrophobic and Ionic Interactions: The conjugate may adhere to surfaces or other proteins through non-covalent forces.[1] The phenyl group in the this compound can contribute to hydrophobic interactions.
-
Reaction with Non-Target Nucleophiles: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups like the hydroxyl (-OH) groups on serine and threonine residues, or the sulfhydryl (-SH) group on cysteine, though the resulting bonds are generally less stable.[1][3]
-
Physical Adsorption: The hydrolyzed, non-reactive form of the this compound can physically adsorb to the protein of interest or other surfaces in the assay.[1]
-
Aggregation: Over-labeling or inappropriate reaction conditions can lead to the aggregation of the protein conjugate, which can then bind non-specifically in downstream applications.[4]
Q3: How does the N3-Ph- moiety potentially contribute to non-specific binding?
A3: The azido-phenyl (N3-Ph-) group introduces a hydrophobic and aromatic component to the conjugate. This increased hydrophobicity can enhance non-specific binding through interactions with hydrophobic regions of other proteins or assay surfaces (e.g., plastic microplates).[5] This is a key consideration when optimizing your experimental conditions.
Q4: What are the optimal reaction conditions to minimize non-specific binding during the labeling step?
A4: The key is to balance the reaction with the primary amines against the competing hydrolysis of the NHS ester. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[4][6] A lower pH reduces the reactivity of the primary amines, while a higher pH significantly increases the rate of NHS ester hydrolysis.[2][6] Reactions are often carried out for 30 minutes to 4 hours at room temperature or overnight at 4°C.[1][7]
Q5: How can I prevent hydrolysis of the this compound?
A5: NHS esters are moisture-sensitive.[8] To minimize hydrolysis, always use anhydrous DMSO or DMF to prepare your stock solution of the this compound and prepare it immediately before use.[8][9] Avoid storing the reagent in solution for extended periods.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Excess, unbound this compound or its hydrolyzed form. | Crucial to purify the conjugate after the labeling reaction. Use size-exclusion chromatography (e.g., desalting column), dialysis, or tangential flow filtration to remove small molecules.[1][11] |
| Non-specific binding of the azide-labeled protein to surfaces. | Optimize blocking steps in your assay. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blockers.[4] Consider adding a non-ionic surfactant like Tween-20 (0.05%) to your wash buffers to reduce hydrophobic interactions.[4][12] | |
| Over-labeling of the protein leading to aggregation. | Reduce the molar excess of the this compound during the labeling reaction. A common starting point is a 5- to 20-fold molar excess.[4] Titrate this ratio to find the optimal degree of labeling for your protein. | |
| Low labeling efficiency | Hydrolysis of the this compound. | Ensure your reaction buffer is at the optimal pH (7.2-8.5) and free of primary amines (e.g., Tris, glycine).[2] Prepare the this compound solution immediately before use in an anhydrous solvent.[8] |
| Low protein concentration. | A low protein concentration can favor the competing hydrolysis reaction. If possible, increase the protein concentration.[9] | |
| Inaccessible primary amines on the protein. | The primary amines on the protein surface may be sterically hindered. Structural information about your protein can help predict the accessibility of lysine residues. | |
| Precipitation of the conjugate after labeling | Over-labeling altering the protein's solubility. | Decrease the molar excess of the this compound used in the reaction. |
| The this compound is not fully dissolved. | Ensure the this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the aqueous protein solution. |
Data Presentation
Table 1: Influence of pH on NHS Ester Stability and Reaction Efficiency
| pH | Temperature (°C) | Half-life of NHS Ester | Relative Amidation vs. Hydrolysis |
| 7.0 | 0 | 4 - 5 hours[9] | Slower amidation, minimal hydrolysis |
| 7.5 | 25 | ~1 hour | Good balance of amidation and stability |
| 8.5 | 25 | ~30 minutes | Fast amidation, significant hydrolysis |
| 8.6 | 4 | 10 minutes[9] | Very fast amidation, very fast hydrolysis |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Table 2: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[13] | Readily available, effective for many applications. | May not be suitable for assays detecting phosphoproteins. Some antibodies may cross-react with BSA.[14] |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective and efficient for many applications. | Contains phosphoproteins and biotin, which can interfere with related assays. |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or milk in some cases.[15] |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free options available. | Can be more expensive. |
| Non-ionic Surfactants (e.g., Tween-20) | 0.05-0.1% (v/v) | Reduces hydrophobic interactions.[12] | Typically used as an additive in wash buffers rather than a primary blocking agent. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange your protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ensure the protein concentration is at least 2 mg/mL to favor the labeling reaction over hydrolysis.[16]
-
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and reaction by-products using a desalting column (size-exclusion chromatography), dialysis, or another suitable purification method.[1] This step is critical for minimizing non-specific binding in subsequent applications.
-
Protocol 2: Troubleshooting High Background in an ELISA with an Azide-Labeled Protein
-
Optimize Blocking:
-
Test different blocking agents (see Table 2). Incubate the plate with the blocking buffer for at least 1 hour at 37°C or overnight at 4°C.[4]
-
-
Optimize Washing:
-
Titrate Reagents:
-
Perform a checkerboard titration of your azide-labeled protein and any detection reagents to find the optimal concentrations that provide a good signal-to-noise ratio.[4]
-
-
Include Proper Controls:
-
Run a negative control where the azide-labeled protein is added to wells that have been blocked but do not contain the capture antibody to assess non-specific binding to the blocked surface.
-
Visualizations
Caption: Workflow of this compound conjugation highlighting the desired aminolysis reaction and the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting high non-specific binding in assays using this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Steric Hindrance in N3-Ph-NHS Ester Labeling Reactions
Welcome to the technical support center for N3-Ph-NHS ester labeling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound labeling?
A1: Steric hindrance is a phenomenon where the three-dimensional shape of a molecule physically obstructs a chemical reaction. In this compound labeling, the bulky nature of the azidophenyl (N3-Ph) group, the NHS ester itself, or the local environment of the target primary amine (e.g., within a folded protein) can prevent the reacting molecules from getting close enough to form a stable amide bond. This leads to low labeling efficiency or complete reaction failure.[1]
Q2: How do I know if steric hindrance is the cause of my low labeling yield?
A2: Steric hindrance may be the culprit if you observe low labeling efficiency despite optimizing other reaction parameters.[1] Consider the following:
-
Target accessibility: The primary amine (e.g., the ε-amino group of a lysine (B10760008) residue) may be located in a sterically crowded region of your protein.[1]
-
Reagent size: Both the this compound and the molecule it is attached to can be large, contributing to steric clash.
-
Successful labeling of other targets: If the same this compound efficiently labels other, less hindered proteins or molecules, steric hindrance at your target of interest is a likely cause.
Q3: What are the primary strategies to overcome steric hindrance in my this compound labeling reaction?
A3: Several strategies can be employed to mitigate the effects of steric hindrance:
-
Optimization of Reaction Conditions: Modifying parameters such as pH, temperature, and reactant concentrations can improve reaction kinetics.
-
Introduction of a Spacer Arm: Using an this compound with a longer, flexible linker can increase the distance between the reactive groups, reducing steric clash.
-
Use of Catalysts: While less common for standard NHS ester reactions, certain catalysts can enhance the rate of acylation for sterically hindered amines.
-
Alternative Coupling Chemistries: In cases of severe steric hindrance, employing smaller or more reactive crosslinking reagents may be necessary.
Troubleshooting Guides
Problem: Low or No Labeling Efficiency with this compound
This guide provides a systematic approach to troubleshooting and optimizing your labeling reaction when steric hindrance is suspected.
Before exploring more complex solutions, ensure that your basic reaction conditions are optimal.
-
pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically 7.2-8.5.[2] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[2][3] For sterically hindered reactions, a slightly higher pH (e.g., 8.5) may increase the reactivity of the amine, but this must be balanced against the increased rate of hydrolysis.
-
Reactant Concentration: Increasing the concentration of the this compound (e.g., from a 10-fold to a 20-fold molar excess) and the target molecule can help drive the reaction forward. It is recommended to maintain a protein concentration of at least 2 mg/mL.[1]
-
Reaction Time and Temperature: If the reaction is slow due to steric hindrance, extending the incubation time (e.g., overnight at 4°C) can improve the yield.[1] Alternatively, a modest increase in temperature may accelerate the reaction, but this should be done with caution to avoid denaturation of proteins.
Table 1: Effect of Reaction Parameters on Labeling Efficiency
| Parameter | Condition A | Labeling Efficiency (%) | Condition B | Labeling Efficiency (%) |
| pH | 7.5 | 15 | 8.5 | 35 |
| Molar Excess of NHS Ester | 10x | 20 | 20x | 45 |
| Temperature | 4°C (12 hours) | 25 | Room Temp (4 hours) | 40 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Optimal conditions should be determined empirically for each specific system.
If optimizing standard conditions is insufficient, introducing a spacer arm between the N3-Ph group and the NHS ester can be a highly effective strategy.
-
Linker Length: Longer linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, increase the physical distance between the bulky components of the reactants, allowing for more favorable orientation for the reaction to occur.[4]
-
Linker Flexibility: A flexible linker can provide the necessary conformational freedom to overcome steric barriers.
Table 2: Impact of Linker Length on Labeling Efficiency
| This compound Linker | Linker Length (Å) | Labeling Efficiency (%) |
| Standard (Short Linker) | ~5 | 20 |
| PEG4 Linker | ~18 | 65 |
| PEG8 Linker | ~32 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
For particularly challenging cases of steric hindrance, more advanced strategies may be required.
-
Catalysts: While not standard for NHS ester reactions, the use of a mild acid catalyst, such as acetic acid, has been shown to promote N-acylation of amines with esters in other contexts and could be cautiously explored.[5][6][7]
-
Alternative Coupling Reagents: If this compound labeling remains inefficient, consider alternative amine-reactive chemistries that may be less susceptible to steric hindrance. Examples include reagents with smaller reactive groups.
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling
This protocol provides a starting point for labeling a protein with a primary amine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.[2]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. A concentration of 1-10 mg/mL is recommended.[3] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[2]
-
Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[8] The final concentration of the organic solvent should not exceed 10%.
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[2] Protect from light if the label is light-sensitive.
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.[8]
-
Purify: Remove excess, unreacted this compound and byproducts using a desalting column.
Protocol 2: N3-Ph-PEGn-NHS Ester Labeling for Sterically Hindered Amines
This protocol is adapted for N3-Ph-NHS esters containing a PEG linker to overcome steric hindrance.
Materials:
-
Same as Protocol 1, but using an N3-Ph-PEGn-NHS ester (e.g., n=4, 8, or 12).
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the N3-Ph-PEGn-NHS ester.
-
Perform the Labeling Reaction: Due to the potentially increased efficiency, start with a lower molar excess of the N3-Ph-PEGn-NHS ester (e.g., 5- to 10-fold).
-
Incubate: The required incubation time may be shorter due to reduced steric hindrance. Monitor the reaction progress if possible. A starting point of 2 hours at room temperature is recommended.
-
Follow steps 5 and 6 from Protocol 1 for quenching and purification.
Visualizations
Caption: A general workflow for labeling proteins with N3-Ph-NHS esters.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. lumiprobe.com [lumiprobe.com]
Best practices for dissolving and handling N3-Ph-NHS ester stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for dissolving and handling N3-Ph-NHS ester stock solutions. It is intended for researchers, scientists, and drug development professionals working with this non-cleavable ADC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It contains an azide (B81097) (N3) group for "click chemistry" reactions and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is typically dissolved in anhydrous (water-free) organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4][5][6][7] It is crucial to use high-quality, amine-free DMF to prevent degradation of the NHS ester.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, bring the vial of this compound to room temperature before opening to prevent moisture condensation.[7][8] Dissolve it in anhydrous DMSO or DMF to your desired concentration (e.g., 10 mg/mL or 10 mM).[6][9] Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[1]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: The stability of the stock solution depends on the storage temperature. For long-term storage, it is best to store the aliquots at -80°C. If you plan to use the stock solution within a month, storage at -20°C is also acceptable.
Data Presentation
Table 1: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: Half-life of NHS Esters at Various pH Values and Temperatures
The stability of the NHS ester is highly dependent on pH. The primary competing reaction is hydrolysis, which increases with higher pH.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[4] |
| 8.0 | Not specified | 1 hour[10][11][12] |
| 8.6 | 4°C | 10 minutes[4] |
| 8.6 | Not specified | 10 minutes[10][11][12] |
Experimental Protocols
Protocol: General Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer (pH 8.3-8.5)
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine (B1666218) (pH 7.4-8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[3]
-
-
Prepare the this compound Stock Solution:
-
Calculate the Required Amount of this compound:
-
The optimal molar ratio of NHS ester to protein depends on the protein and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[5]
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
Purification:
-
Storage:
Troubleshooting Guide
Q1: Why is my labeling efficiency low?
A1: Low labeling efficiency can be caused by several factors. Here are some common culprits and solutions:
-
Incorrect pH: The reaction between the NHS ester and the primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[4] At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is rapid.[3]
-
Solution: Verify the pH of your reaction buffer and ensure it is within the optimal range.
-
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester.
-
Solution: Use an amine-free buffer like PBS, sodium phosphate, or sodium bicarbonate.
-
-
Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.
-
Solution: Use fresh, anhydrous solvents to prepare your stock solution. Always allow the this compound vial to come to room temperature before opening to prevent condensation. Store stock solutions properly in aliquots at -20°C or -80°C.
-
-
Low Protein Concentration: At low protein concentrations, the competing hydrolysis reaction can be more significant.
-
Solution: Increase the concentration of your protein in the reaction mixture, ideally to 1-10 mg/mL.[3]
-
Q2: I see precipitation in my reaction mixture. What should I do?
A2: Precipitation can occur if the this compound is not fully dissolved or if the protein aggregates.
-
Solution: Ensure the this compound is completely dissolved in the organic solvent before adding it to the aqueous protein solution. Adding the NHS ester solution slowly while vortexing can help. If protein aggregation is suspected, you may need to optimize the buffer conditions (e.g., pH, ionic strength) or protein concentration.
Q3: How can I confirm that my protein is labeled?
A3: The method for confirming labeling will depend on the subsequent "click" reaction partner. If a fluorescent alkyne is used, you can measure the fluorescence of the purified protein. Alternatively, mass spectrometry can be used to determine the mass of the labeled protein, which will be higher than the unlabeled protein.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming Successful N3-Ph-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The N3-Ph-NHS ester is a valuable non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and other biomolecular conjugates.[1] It contains an azide (B81097) group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1] Confirmation of a successful conjugation is paramount to ensure the efficacy and safety of the final product. This guide provides an objective comparison of various analytical methods to confirm the successful conjugation of this compound, complete with experimental data and detailed protocols.
At a Glance: Comparison of Key Analytical Techniques
| Feature | Mass Spectrometry (MS) | UV-Vis Spectroscopy | SDS-PAGE | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of molecules. | Measures the absorbance of light by the sample. | Separates molecules based on their molecular weight. | Measures the absorption of infrared radiation by chemical bonds. |
| Information Provided | Precise molecular weight of the conjugate, drug-to-antibody ratio (DAR), and identification of conjugation sites. | Degree of Labeling (DOL), confirmation of the presence of the conjugated molecule (if it has a unique absorbance). | Apparent molecular weight shift, purity of the conjugate. | Presence of the azide functional group. |
| Sensitivity | High (ng/mL to pg/mL range).[2] | Moderate (µg/mL to mg/mL range).[3] | Low to Moderate (ng to µg of protein). | Low (>10 mM for quantitative analysis).[4] |
| Limit of Detection (LOD) | Low ng/mL to below 1 pg/mL for some proteins.[2] | ~0.1 mg/mL for purified proteins using direct A280.[5] | ~1-10 ng per band with silver staining. | Typically in the low mM range. |
| Limit of Quantification (LOQ) | Can be in the low ng/mL range for ADCs in plasma. | ~2.33 µg/mL for some protein assays.[6] | Not typically used for precise quantification. | Higher than LOD, dependent on the specific molecule. |
| Cost | High | Low | Low | Medium |
| Throughput | Low to Medium | High | High | Medium |
| Expertise Required | High | Low | Low | Medium |
In-Depth Analysis of Confirmation Techniques
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the characterization of bioconjugates, providing precise molecular weight information.[7] For this compound conjugates, MS can confirm the covalent attachment of the linker and any subsequent payload, and can also be used to determine the drug-to-antibody ratio (DAR) in ADCs.[4]
-
Sample Preparation:
-
Desalt the antibody-conjugate sample using a desalting column appropriate for the size of the antibody (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Elute the desalted conjugate into a volatile buffer suitable for mass spectrometry, such as 150 mM ammonium (B1175870) acetate.
-
Adjust the concentration of the conjugate to 0.1-1 mg/mL.
-
-
LC-MS/MS Analysis:
-
Inject 1-5 µg of the prepared sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
For intact antibody analysis, use a reversed-phase column with a shallow gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the antibody and its conjugate (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the unconjugated antibody and the N3-Ph-conjugated antibody.
-
The mass shift should correspond to the molecular weight of the this compound minus the NHS group (N-hydroxysuccinimide). The molecular weight of this compound is 260.21 g/mol .
-
The presence of multiple peaks corresponding to different numbers of attached linkers can be used to determine the DAR.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique that can be used to confirm conjugation and determine the degree of labeling (DOL), especially if the attached molecule has a distinct chromophore.[3][8] For the this compound, the phenyl azide group has a characteristic UV absorbance that can be utilized.
-
Sample Preparation:
-
Purify the conjugate from excess, unreacted this compound using a desalting column or dialysis. This step is crucial for accurate DOL determination.
-
Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).
-
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the N3-Ph group (around 260-270 nm).
-
Use a UV-transparent cuvette with a 1 cm pathlength.
-
-
Calculation of DOL:
-
The DOL can be calculated using the Beer-Lambert law. You will need the molar extinction coefficients (ε) of the protein at 280 nm and the N3-Ph group at its λmax and 280 nm.
-
The formula for DOL is: DOL = (A_max * ε_protein_280) / ((A_280 - A_max * CF) * ε_linker_max) where:
-
A_max is the absorbance at the λmax of the N3-Ph group.
-
ε_protein_280 is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor (ε_linker_280 / ε_linker_max).
-
ε_linker_max is the molar extinction coefficient of the N3-Ph group at its λmax.
-
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. Conjugation of the this compound to a protein will result in an increase in its molecular weight, which can be visualized as a shift in the band migration on an SDS-PAGE gel.
-
Sample Preparation:
-
Prepare samples of the unconjugated protein (control) and the conjugated protein.
-
Mix each sample with an equal volume of 2x Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage for the size of your protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel and visualize the protein bands. A successful conjugation will show a band for the conjugate that has migrated a shorter distance (appears higher on the gel) compared to the unconjugated protein.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a non-destructive technique that can directly detect the presence of the azide functional group (-N3) due to its characteristic strong, sharp absorption band around 2100 cm⁻¹.[4] This makes it a valuable tool for confirming the successful incorporation of the this compound.
-
Sample Preparation:
-
Prepare samples of the unconjugated starting material and the purified, lyophilized conjugate.
-
For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For liquid samples, use a suitable IR-transparent cell.
-
-
Data Acquisition:
-
Record the FTIR spectrum of both the starting material and the conjugate over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or solvent.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectra.
-
Compare the spectrum of the conjugate to that of the starting material. The appearance of a sharp peak around 2100 cm⁻¹ in the conjugate's spectrum, which is absent in the starting material, confirms the presence of the azide group and thus a successful conjugation.
-
Alternative Conjugation Strategies
While this compound is a robust reagent for introducing azides via primary amines, alternative methods exist.
Diazo-Transfer Reaction
This method directly converts primary amines on a protein to azides.[9][10]
-
Mechanism: A diazo-transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, reacts with primary amines in the presence of a copper catalyst to form an azide.[11]
-
Advantages: Can be performed in a single step in an aqueous solution.[9]
-
Disadvantages: Requires a copper catalyst which may need to be removed for downstream applications and can potentially affect protein integrity. The reaction may not be as selective as NHS ester chemistry and can lead to modifications at multiple sites.[11]
Other Amine-Reactive Crosslinkers
A variety of other amine-reactive crosslinkers with different leaving groups or functionalities are available.
-
Isocyanates: These react with primary amines to form urea (B33335) linkages. They are generally more reactive than NHS esters and can also react with other nucleophiles like hydroxyl groups, which can be a disadvantage if selectivity is desired.[10]
-
Crosslinkers with different leaving groups: New crosslinkers with leaving groups like N-hydroxyphthalimide or 1-hydroxy-7-azabenzotriazole (B21763) have been developed and have shown higher efficiency and faster reaction times compared to traditional NHS esters.[12][13]
Visualizing the Workflow and Chemistry
Caption: Experimental workflow for this compound conjugation and confirmation.
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Pushing the detection limits: strategies towards highly sensitive optical-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 4-azidobenzoic acid N-hydroxysuccinimide ester - Creative Biolabs [creative-biolabs.com]
- 7. adcreview.com [adcreview.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single-step azide introduction in proteins via an aqueous diazo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. covalx.com [covalx.com]
A Comparative Guide to Amine Labeling Reagents: N3-Ph-NHS Ester vs. Alternatives
In the dynamic fields of proteomics, drug development, and molecular biology, the covalent labeling of proteins and other biomolecules is a cornerstone technique. The choice of labeling reagent is critical and can significantly impact the outcome of an experiment. This guide provides an objective comparison of the N3-Ph-NHS ester, a photo-reactive crosslinking agent, with other common amine labeling reagents. We will delve into their mechanisms of action, performance characteristics, and provide experimental data to aid researchers in selecting the most appropriate tool for their needs.
Introduction to Amine Labeling
Primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are the most common targets for bioconjugation due to their accessibility and nucleophilicity.[1] A variety of chemical groups have been developed to react with these amines, with N-hydroxysuccinimide (NHS) esters being one of the most prevalent.[1][2]
This compound: A Heterobifunctional Approach
The this compound, also known as N-succinimidyl-4-azidobenzoate (SAB), is a heterobifunctional crosslinker.[3][4] This means it possesses two different reactive groups:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.[5][6]
-
Aryl Azide (B81097) (N3-Ph): This group is photo-reactive. Upon exposure to UV light (typically 250-350 nm), it forms a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds in close proximity, creating a covalent linkage.[3][7][8]
This dual functionality makes this compound a powerful tool for photoaffinity labeling, allowing researchers to first conjugate the reagent to a protein of interest via the NHS ester and then, upon UV activation, crosslink it to interacting molecules.[3]
Comparison with Other Amine Labeling Reagents
While this compound offers unique capabilities, it's essential to compare its performance with other widely used amine labeling reagents. The most common alternatives include standard NHS esters, isothiocyanates (ITCs), and sulfonyl chlorides.
| Reagent Class | Reactive Group | Bond Formed | Stability of Bond | Key Characteristics |
| This compound | NHS ester & Aryl azide | Amide & various | Very Stable | Heterobifunctional; enables photo-activated crosslinking.[3][4] |
| NHS Esters | N-hydroxysuccinimide ester | Amide | Very Stable | High reactivity and specificity for primary amines; widely used for general labeling.[1][9] |
| Isothiocyanates (ITCs) | Isothiocyanate | Thiourea | Less Stable | Reacts with primary amines; resulting bond may be less stable over time compared to amide bonds.[5][10] |
| Sulfonyl Chlorides | Sulfonyl chloride | Sulfonamide | Very Stable | Reacts with both aliphatic and aromatic amines.[10] |
| Tetrafluorophenyl (TFP) Esters | Tetrafluorophenyl ester | Amide | Very Stable | Less susceptible to hydrolysis than NHS esters, providing a longer reaction time in aqueous solutions.[10] |
Quantitative Performance Data
Direct quantitative comparisons of this compound with other reagents under identical conditions are not extensively available in the literature. However, we can infer performance characteristics based on the properties of their reactive groups. The efficiency of the initial amine labeling step for this compound is comparable to that of other NHS esters.
Factors Influencing NHS Ester Labeling Efficiency:
| Parameter | Optimal Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis.[6] At lower pH, amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases significantly.[11][12] |
| Buffer | Amine-free (e.g., PBS, bicarbonate) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[13][14] |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[5] |
| Molar Excess of Reagent | 5:1 to 20:1 (dye:protein) | This is a starting point and should be optimized for each specific protein and desired degree of labeling.[5] |
Hydrolytic Stability of NHS Esters:
The stability of the NHS ester is crucial for efficient labeling. The half-life of an NHS ester is highly pH-dependent.
| pH | Half-life of NHS ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
This data highlights the importance of performing NHS ester reactions promptly after preparing the reagent solution.
Experimental Protocols
General Protocol for Protein Labeling with this compound (SABA)
This protocol is a general guideline and may require optimization.
Materials:
-
Protein of interest
-
N-succinimidyl 4-azidobenzoate (SABA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[3] Ensure the buffer is free of primary amines.[3]
-
SABA Preparation: Immediately before use, dissolve the SABA in anhydrous DMSO or DMF to a concentration of 10-50 mM.[3]
-
Labeling Reaction:
-
Calculate the required volume of the SABA solution. A 10-fold molar excess of SABA to protein is a good starting point.[3]
-
While gently stirring the protein solution, slowly add the calculated amount of the SABA solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove the unreacted SABA and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Photo-Crosslinking Protocol
Materials:
-
SABA-labeled protein
-
Interacting molecule(s)
-
UV lamp (320-370 nm)
Procedure:
-
Incubation: Mix the SABA-labeled protein with its potential binding partner(s) and incubate under conditions that favor their interaction.
-
UV Irradiation: Expose the mixture to UV light (e.g., 365 nm) for a predetermined time (e.g., 15 minutes) to activate the aryl azide and induce crosslinking.[15][16]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.
Visualizing the Workflow and Logic
Amine Labeling Reaction Workflow
Caption: General workflow for labeling a protein with this compound.
This compound Reaction Mechanism
Caption: Two-step reaction mechanism of this compound.
Conclusion
This compound stands out as a versatile tool for researchers interested in not only labeling proteins but also identifying their interaction partners through photo-crosslinking. While its initial amine-labeling chemistry is similar to standard NHS esters, the addition of the photo-reactive aryl azide group opens up possibilities for mapping molecular interactions in complex biological systems. For applications requiring simple, stable conjugation of a label to a protein, standard NHS or TFP esters may be more straightforward and cost-effective. However, for elucidating protein-protein interactions and mapping binding sites, the unique properties of this compound make it an invaluable reagent. The choice of reagent should always be guided by the specific experimental goals, the nature of the biomolecule, and the downstream analytical methods.
References
- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Hydroxysuccinimidyl-4-azidobenzoate | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azido-Phenyl-Amido-SS-Sulfo-NHS Ester - Creative Biolabs [creative-biolabs.com]
- 8. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fishersci.ie [fishersci.ie]
Determining the Degree of Labeling with N3-Ph-NHS Ester: A Comparative Guide for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-hydroxysuccinimide (NHS) ester-based labeling strategies, with a focus on determining the degree of labeling (DOL) of N3-Ph-NHS ester using mass spectrometry. We will delve into the experimental protocols, present comparative data, and explore alternative labeling methods to provide a thorough resource for your research and development needs.
Introduction to this compound Labeling
This compound is an amine-reactive labeling reagent that covalently binds to primary amines, primarily the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond. The key feature of this reagent is the introduction of an azide (B81097) (N3) group, which can be used for subsequent bioorthogonal "click" chemistry reactions. Determining the precise number of labels attached to a protein, or the degree of labeling (DOL), is critical for ensuring the consistency and efficacy of downstream applications. Mass spectrometry is a powerful technique for accurately determining the DOL.
Comparison of this compound with Alternative Amine-Reactive Reagents
While this compound offers the unique advantage of introducing a bioorthogonal handle, it is important to understand its performance in comparison to other commonly used amine-reactive labeling reagents.
| Feature | This compound | Standard NHS Esters (e.g., Biotin-NHS, Fluorescent Dye-NHS) | Imidoesters |
| Reactive Group | N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide Ester | Imidoester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction pH | 8.0-9.0[1] | 7.2-8.5[2] | 7.0-10.0 |
| Key Feature | Introduces an azide (N3) group for click chemistry. | Introduces a biotin (B1667282) affinity tag or a fluorescent reporter group. | Can be used for crosslinking and amidination. |
| Reported Labeling Efficiency | ~30% for some proteins.[3] | Can vary from 5% to 50% depending on the specific reagent and protein.[3] | Generally high, but can be prone to side reactions. |
| Mass Spectrometry Analysis | Allows for precise DOL determination by mass shift. | DOL can be determined by mass shift or UV-Vis for fluorescent dyes. | Mass shift allows for DOL determination. |
| Potential Side Reactions | O-acylation of serine, threonine, and tyrosine residues.[1] | O-acylation of serine, threonine, and tyrosine residues.[1] | Can lead to intra- and inter-molecular crosslinking. |
| Stability of Linkage | Stable amide bond. The azide group is stable for subsequent reactions. | Stable amide bond. | Amidine linkage is generally stable. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Labeling Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 15-fold molar excess is a common starting point.[3] Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to stop the labeling reaction by consuming unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Determination of Degree of Labeling by Mass Spectrometry (MALDI-TOF)
This protocol describes how to determine the average degree of labeling using MALDI-TOF mass spectrometry.
Materials:
-
Labeled and purified protein from Protocol 1
-
Unlabeled protein control
-
MALDI matrix (e.g., sinapinic acid for proteins)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mass Spectrometry Analysis:
-
Acquire mass spectra for both the unlabeled and labeled protein samples in the appropriate mass range.
-
The mass of the unlabeled protein (M_unlabeled) will serve as a reference.
-
The mass spectrum of the labeled protein will show a distribution of peaks corresponding to the protein with different numbers of attached labels.
-
-
Data Analysis and DOL Calculation:
-
The mass of the N3-Ph group added per labeling event is approximately 175.16 Da.
-
The mass of the labeled protein with 'n' labels (M_labeled,n) will be: M_labeled,n = M_unlabeled + (n * 175.16 Da).
-
Identify the peak intensities (I_n) for each labeled species (n=0, 1, 2, 3...).
-
Calculate the average degree of labeling (DOL) using the following formula: DOL = Σ(n * I_n) / Σ(I_n)
-
Visualizations
Caption: Experimental workflow for protein labeling and DOL determination.
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Logic for calculating DOL from mass spectra.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
N3-Ph-NHS Ester: A Superior Handle for Click Chemistry in Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of a chemical handle for attaching molecules to proteins, antibodies, and other biomolecules is critical for the success of downstream applications in research, diagnostics, and therapeutics. Among the plethora of available tools, N3-Ph-NHS ester has emerged as a compelling option within the realm of click chemistry. This guide provides an in-depth comparison of this compound with other commonly used click chemistry handles, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Introduction to this compound and Other Click Chemistry Handles
N3-Ph-NHS (N-Hydroxysuccinimide) ester is a bifunctional linker that incorporates an aromatic azide (B81097) (via the phenyl group) and an amine-reactive NHS ester. The NHS ester group allows for the covalent attachment of the linker to primary amines present on biomolecules, such as the lysine (B10760008) residues of proteins.[1][2] The azide group serves as a versatile handle for subsequent "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, proceeding under mild, biocompatible conditions.[4] Besides the azide-alkyne cycloaddition, other prominent click chemistry reactions involve strain-promoted alkyne-azide cycloaddition (SPAAC) using cyclooctyne (B158145) derivatives like DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne).[4] These alternative handles are also commonly available as NHS esters (e.g., DBCO-NHS ester, BCN-NHS ester) for facile bioconjugation.
Advantages of this compound
The primary advantages of utilizing this compound stem from the inherent benefits of the CuAAC reaction and the specific properties of the aromatic azide group.
1. Rapid Reaction Kinetics: The CuAAC reaction is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than strain-promoted alternatives.[5][6] This rapid conjugation is advantageous for time-sensitive applications and can lead to higher conjugation efficiencies, especially at low reactant concentrations.
2. Minimal Steric Hindrance: The azide group is remarkably small and linearly shaped, minimizing steric hindrance at the conjugation site. This is particularly crucial when labeling sensitive biomolecules where larger handles might interfere with their biological activity or folding.
3. High Stability: The aromatic azide of the this compound offers good stability under various experimental conditions. The resulting triazole linkage formed during the click reaction is exceptionally stable, ensuring a permanent and robust connection between the biomolecule and the payload.[7]
4. Hydrophobicity Considerations in Antibody-Drug Conjugates (ADCs): The phenyl group in this compound introduces a degree of hydrophobicity. While excessive hydrophobicity in ADCs can lead to aggregation and faster clearance, the linker's contribution must be considered in the context of the entire ADC construct, including the payload and any hydrophilic modifications (e.g., PEGylation).[8][9] The ability to modulate the overall hydrophobicity through linker design is a key aspect of modern ADC development.[10][11][12]
5. Versatility of the Azide Handle: The azide group on the this compound can participate in both CuAAC and SPAAC reactions, providing flexibility in experimental design.[3] While it reacts most efficiently with terminal alkynes in the presence of a copper catalyst, it can also react with strained cyclooctynes, albeit at a slower rate.
Comparative Performance Data
Table 1: Comparison of Second-Order Rate Constants for Different Click Chemistry Reactions
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| CuAAC | Azide + Terminal Alkyne | ~10² - 10⁴ | Aqueous buffer, Cu(I) catalyst | [5] |
| SPAAC | Azide + DBCO | ~0.3 - 1.0 | Aqueous buffer, catalyst-free | [13] |
| SPAAC | Azide + BCN | ~0.1 - 0.5 | Aqueous buffer, catalyst-free | [13] |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | Aqueous buffer, catalyst-free | [7] |
Note: The reaction rates for CuAAC are generally higher than for SPAAC and Staudinger ligation. The specific rate can vary depending on the exact structure of the reactants, the ligand used for the copper catalyst, and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes the initial labeling of a protein with the azide handle using this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve or dilute the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.[1]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching: (Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction Buffer: PBS or Tris-buffered saline (TBS)
Procedure:
-
Prepare Reactants: Dissolve the azide-labeled protein and the alkyne-containing molecule in the Reaction Buffer.
-
Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ and the copper ligand in a 1:5 molar ratio.
-
Reaction Initiation: Add the alkyne-containing molecule to the azide-labeled protein solution. A 2- to 10-fold molar excess of the alkyne is typically used.
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate (typically to a final concentration of 1-5 mM).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.
Mandatory Visualizations
Caption: Workflow for labeling a biomolecule with this compound.
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for bioconjugation using this compound.
Conclusion
This compound stands out as a powerful and versatile tool for click chemistry-mediated bioconjugation. Its primary advantages lie in the rapid kinetics and high efficiency of the CuAAC reaction, the minimal steric footprint of the azide handle, and the exceptional stability of the resulting triazole linkage. While the copper catalyst required for CuAAC can be a concern for in vivo applications, for many in vitro and ex vivo uses, the speed and efficiency offered by the this compound/CuAAC system are unparalleled. In contrast, handles for SPAAC, such as DBCO-NHS and BCN-NHS esters, offer the benefit of being copper-free but at the cost of slower reaction kinetics. The choice between these handles will ultimately depend on the specific requirements of the application, including the sensitivity of the biomolecules to copper, the desired reaction time, and the concentration of the reactants. This guide provides the necessary information and protocols to enable researchers to harness the full potential of this compound in their bioconjugation strategies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of N3-Ph-NHS Ester Labeled Antibodies by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N3-Ph-NHS ester labeled antibodies with alternative antibody labeling methodologies, focusing on their characterization by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their antibody conjugation and analysis needs.
Introduction to this compound Labeling
This compound (4-azidophenyl N-hydroxysuccinimidyl ester) is a labeling reagent that facilitates the introduction of an azide (B81097) group onto an antibody. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody surface. The introduced azide moiety serves as a versatile chemical handle for subsequent "click chemistry" reactions, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), allowing for the attachment of a wide range of molecules like fluorophores, drugs, or biotin.
This two-step approach, combining lysine-based conjugation with the specificity of click chemistry, offers a powerful strategy for creating antibody conjugates. However, the initial non-specific nature of the NHS ester reaction with multiple lysine residues results in a heterogeneous population of labeled antibodies, which requires thorough characterization. HPLC is an indispensable tool for assessing the quality, purity, and heterogeneity of these conjugates.
Comparison of Antibody Labeling Methodologies
The choice of labeling chemistry significantly impacts the homogeneity, and ultimately the performance, of an antibody conjugate. Here, we compare this compound labeling, a form of lysine-based conjugation, with other common strategies.
| Feature | This compound (Lysine-based) | Maleimide (Cysteine-based) | Site-Specific Enzymatic |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Engineered tag or specific sequence |
| Homogeneity | Heterogeneous (mixture of species with varying Drug-to-Antibody Ratios - DARs) | More homogeneous (typically 2, 4, or 8 DAR) | Highly homogeneous (single DAR species) |
| Control over Conjugation Site | Low | Moderate (limited number of available cysteines) | High |
| Antibody Engineering Required | No | Yes (reduction of native disulfides or introduction of cysteines) | Yes (introduction of recognition sequence) |
| Potential for Aggregation | Higher, due to increased hydrophobicity and charge heterogeneity | Moderate | Low |
| Impact on Antigen Binding | Potential for interference if lysines in the binding site are modified | Generally lower impact as cysteines are often outside the binding site | Minimal impact due to precise label placement |
| Process Complexity | Simple one-step reaction for azido-modification | Multi-step (reduction followed by conjugation) | Multi-step (enzymatic reaction and purification) |
Characterization by HPLC: A Comparative Overview
HPLC is a powerful technique to assess the critical quality attributes of labeled antibodies. The three most common modes are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase HPLC (RP-HPLC).
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for detecting and quantifying aggregates. Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.
Expected Performance:
-
This compound Labeled Antibodies: Due to the random nature of lysine conjugation, a higher degree of heterogeneity and potentially increased aggregation can be observed compared to the unmodified antibody. This is often attributed to changes in protein conformation and increased hydrophobicity.
-
Alternative Methods: Site-specific conjugation methods generally show a cleaner SEC profile with minimal increase in aggregation compared to the parent antibody.
Representative SEC Data Summary:
| Sample | Monomer (%) | Aggregate (%) | Fragment (%) |
| Unlabeled Antibody | 98.5 | 1.2 | 0.3 |
| N3-Ph-NHS Labeled Ab (DAR ~4) | 95.2 | 4.5 | 0.3 |
| Maleimide Labeled Ab (DAR 4) | 97.1 | 2.5 | 0.4 |
| Site-Specific Labeled Ab (DAR 2) | 98.2 | 1.5 | 0.3 |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution of antibody-drug conjugates (ADCs).[1][2] The addition of hydrophobic linkers and payloads increases the retention time on the HIC column.
Expected Performance:
-
This compound Labeled Antibodies: This method produces a heterogeneous mixture of antibody species with a range of attached labels, resulting in a complex HIC profile with multiple peaks corresponding to different DAR values (DAR 0, 1, 2, 3, etc.).[3]
-
Alternative Methods: Cysteine-based and site-specific methods result in a much more defined HIC profile, with a predominant peak corresponding to the target DAR value.[4][5][6][7][8]
Representative HIC Data Summary (Peak Area %):
| DAR Species | N3-Ph-NHS Labeled Ab | Maleimide Labeled Ab (Target DAR 4) |
| DAR 0 | 5 | 10 |
| DAR 1 | 10 | - |
| DAR 2 | 20 | 25 |
| DAR 3 | 25 | - |
| DAR 4 | 20 | 60 |
| DAR 5 | 10 | - |
| DAR 6 | 5 | 5 |
| DAR >6 | 5 | - |
| Average DAR | 3.5 | 3.8 |
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. It can be used to analyze the intact antibody, as well as its light and heavy chains after reduction. RP-HPLC is highly sensitive to modifications that alter the hydrophobicity of the protein.
Expected Performance:
-
This compound Labeled Antibodies: The heterogeneous nature of the conjugation leads to peak broadening in the chromatogram of the intact antibody. Analysis of the reduced antibody will show multiple peaks for the light and heavy chains, corresponding to different numbers of attached labels.
-
Alternative Methods: Site-specific labeling results in sharper peaks for both the intact and reduced antibody, reflecting the homogeneity of the sample.
Representative RP-HPLC Data Summary (Intact Antibody):
| Sample | Main Peak Retention Time (min) | Peak Width at Half Height (min) |
| Unlabeled Antibody | 15.2 | 0.3 |
| N3-Ph-NHS Labeled Ab | 16.5 (broad) | 1.2 |
| Site-Specific Labeled Ab | 16.1 | 0.4 |
Experimental Protocols
Antibody Labeling with this compound
This protocol describes the initial labeling of an antibody with this compound to introduce azide groups.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4), free of primary amines (e.g., Tris).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
1M Sodium Bicarbonate buffer, pH 8.3.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS. Add 1/10th volume of 1M sodium bicarbonate to raise the pH to ~8.3.[9][10]
-
This compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: The resulting azido-antibody is ready for subsequent click chemistry reactions or characterization by HPLC.
HPLC Analysis Protocols
The following are generic protocols that can be adapted for specific applications.
Size Exclusion Chromatography (SEC): [11][12][13][14]
-
Column: TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm or similar.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL (of a ~1 mg/mL antibody solution).
Hydrophobic Interaction Chromatography (HIC): [1][2][3][15][16]
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or similar.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 containing 25% Isopropanol.
-
Gradient: 0-100% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (of a ~1 mg/mL antibody solution).
Reversed-Phase HPLC (RP-HPLC): [17][18][19][20][21]
-
Column: Agilent AdvanceBio RP-mAb C4, 2.1 x 150 mm, 3.5 µm or similar.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20-60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 75 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL (of a ~1 mg/mL antibody solution).
Visualizing Workflows and Concepts
Caption: Workflow for this compound antibody labeling and subsequent HPLC characterization.
Caption: Reaction mechanism of this compound with a lysine residue on an antibody.[][23][24]
Conclusion
The characterization of this compound labeled antibodies by HPLC is crucial for ensuring the quality and consistency of the final conjugate. While this labeling method offers the advantage of not requiring prior antibody engineering, it inherently produces a heterogeneous product. A combination of SEC, HIC, and RP-HPLC provides a comprehensive analytical toolkit to assess aggregation, drug-to-antibody ratio distribution, and overall heterogeneity. In contrast, site-specific labeling methods generally yield more homogeneous conjugates, which is reflected in simpler and more defined HPLC profiles. The choice of labeling strategy should, therefore, be guided by the specific application and the desired level of control over the final product's characteristics. This guide provides the foundational knowledge and protocols to aid researchers in the characterization of their this compound labeled antibodies and in comparing them to other labeling alternatives.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellmosaic.com [cellmosaic.com]
- 4. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api-docs.rango.exchange [api-docs.rango.exchange]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. biomanufacturing.org [biomanufacturing.org]
- 12. shimadzu.com [shimadzu.com]
- 13. usp.org [usp.org]
- 14. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. Quantification of an intact monoclonal antibody, rituximab, by (RP)HPLC/DAD in compliance with ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 23. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibody labeling chemistries | Abcam [abcam.com]
A Comparative Guide to the Stability of Amide Bonds Formed by N-succinimidyl-4-azidobenzoate (N3-Ph-NHS Ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of amide bonds formed using N-succinimidyl-4-azidobenzoate (N3-Ph-NHS ester), a heterobifunctional crosslinker, against other common amide linkages. The stability of the bond connecting a payload to a biomolecule, such as in an antibody-drug conjugate (ADC), is a critical parameter influencing its therapeutic efficacy and safety profile.
Introduction to this compound
N-succinimidyl-4-azidobenzoate, often referred to as this compound, is a crosslinking reagent that contains an N-hydroxysuccinimide (NHS) ester and a photoreactive aryl azide (B81097) group. The NHS ester functionality reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond, while the aryl azide can be activated by UV light to form a covalent bond with a wide range of chemical groups. This dual reactivity makes it a valuable tool in bioconjugation and proteomics.
Comparative Stability of the Amide Bond
The amide bond is renowned for its exceptional stability, a key feature in the structure of peptides and proteins. In the context of bioconjugates, the stability of the linker, which includes the amide bond, is paramount. Premature cleavage in circulation can lead to off-target toxicity and reduced efficacy.
In the broader context of antibody-drug conjugates, linkers are categorized as cleavable or non-cleavable. The amide bond formed by NHS esters is the basis for many non-cleavable linkers, which are designed for high stability in plasma. The payload is released only after the degradation of the antibody backbone within the target cell.
Data Presentation: Comparative Stability of ADC Linkers in Plasma
The following table summarizes representative data on the stability of different types of ADC linkers, providing a practical comparison of their performance in a biological matrix. The stability is often reported as the half-life of the intact conjugate.
| Linker Type | Example ADC | Species | Stability Metric | Half-life | Reference |
| Non-cleavable (Thioether) | Trastuzumab-MCC-DM1 (Kadcyla®) | Human | In vivo | ~10.4 days | [1] |
| Cleavable (Val-Cit Dipeptide) | cAC10-vc-MMAE | Cynomolgus Monkey | In vivo | ~9.6 days | [2] |
| Cleavable (Disulfide) | anti-HER2 4D5 HC A118C PDS-MMAE | Mouse | In vivo | Less stable than in vitro | [1] |
| Cleavable (Hydrazone) | Silyl ether-based linker-MMAE | Human Plasma | In vitro | > 7 days | [1] |
Note: This data is illustrative and compiled from various sources. The stability of a specific ADC is dependent on the antibody, payload, and the specific linker chemistry.
Experimental Protocols
Detailed methodologies for assessing the stability of the amide bond in a protein conjugate are crucial for preclinical development. Below are protocols for commonly employed stability assays.
Protocol 1: Plasma Stability Assay using LC-MS to Determine Drug-to-Antibody Ratio (DAR)
This assay measures the stability of the conjugate in plasma by monitoring the average number of payload molecules attached to the antibody over time.
Materials:
-
Antibody-drug conjugate (ADC)
-
Human, mouse, or rat plasma (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C8)
Procedure:
-
Incubation: Spike the ADC into the pre-warmed plasma to a final concentration of approximately 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot and immediately freeze it at -80°C to halt any degradation.
-
Immunocapture: Thaw the plasma samples on ice. Add Protein A/G magnetic beads to capture the ADC. Incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads three times with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the sample with the neutralization buffer.
-
Reduction (for subunit analysis): Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
LC-MS Analysis: Analyze the intact or reduced ADC samples by LC-MS. The different drug-loaded species will be separated and detected.
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species (DAR0, DAR1, DAR2, etc.). Calculate the average DAR at each time point. Plot the average DAR versus time to determine the stability profile and half-life of the conjugate.
Protocol 2: pH Stability Assay using HPLC
This assay assesses the chemical stability of the amide bond under different pH conditions.
Materials:
-
Protein conjugate
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 7.4, 9.0)
-
Incubator
-
HPLC system with a UV detector and a suitable column (e.g., reverse-phase C18 or size-exclusion)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Incubation: Dilute the protein conjugate into each of the pH buffers to a known concentration.
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At predetermined time points, take an aliquot of each sample and quench the reaction by adding the quenching solution.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Monitor the degradation of the parent conjugate and the appearance of degradation products (e.g., free payload or cleaved antibody fragments) by measuring the peak areas in the chromatograms.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time for each pH condition. Calculate the hydrolysis rate constant and the half-life of the amide bond at each pH.
Visualizations
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Caption: General workflow for assessing the stability of protein conjugates.
References
A Researcher's Guide to Bioconjugation: Quantitative Analysis of N3-Ph-NHS Ester Reaction Efficiency
For researchers and professionals in drug development and life sciences, the covalent modification of biomolecules is a cornerstone technique. Among the various methods, N-Hydroxysuccinimide (NHS) ester chemistry stands out for its reliability in labeling proteins and other biomolecules through primary amines.[][2] This guide provides a detailed quantitative analysis of the reaction efficiency of azide-functionalized NHS esters (represented here as N3-Ph-NHS ester), comparing them with key alternative bioconjugation strategies. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal conjugation chemistry for your specific application.
The primary reaction involves the nucleophilic attack of a primary amine (from the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue) on the carbonyl carbon of the NHS ester.[2][3] This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[][4] However, the efficiency of this reaction is critically influenced by several factors, most notably the competing hydrolysis of the NHS ester in aqueous solutions.[4][5]
Quantitative Analysis of Reaction Parameters
The success of an NHS ester conjugation is a balance between the desired aminolysis and the competing hydrolysis. The reaction rate is significantly dependent on pH, temperature, and reactant concentrations.[6][7]
Key Factors Influencing NHS Ester Reaction Efficiency:
-
pH: The reaction is highly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[6][8] Below this range, the primary amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis increases dramatically, reducing the yield of the desired conjugate.[9][10] The half-life of an NHS ester can decrease from 4-5 hours at pH 7 to just 10 minutes at pH 8.6 (at 4°C).[4]
-
Temperature: Reactions are typically performed at room temperature (for 0.5-4 hours) or at 4°C (often overnight).[4] Lower temperatures can help minimize hydrolysis, which is particularly useful for sensitive proteins or when dealing with low protein concentrations.[6]
-
Concentration: Higher concentrations of the target protein favor the aminolysis reaction over hydrolysis.[4] For dilute protein solutions, hydrolysis can become a significant side reaction, leading to lower conjugation efficiency.[11]
-
Buffer Composition: Buffers should be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[4][9] Phosphate, bicarbonate, or borate (B1201080) buffers are commonly used.[4]
The following table summarizes the quantitative impact of these parameters on the reaction.
| Parameter | Condition | Effect on Amine Reaction | Effect on Hydrolysis | Typical Yield | Reference |
| pH | pH 7.0 (0°C) | Slower Reaction | Slower (t½ ≈ 4-5 hours) | Moderate | [4] |
| pH 8.0 - 8.5 | Optimal Reaction Rate | Moderate | High (up to 92%) | [7][9] | |
| pH 8.6 (4°C) | Fast Reaction | Fast (t½ ≈ 10 minutes) | Lower | [4] | |
| pH 9.0 | Very Fast Reaction | Very Fast (t½ < 10 minutes) | Variable/Lower | [7][12] | |
| Concentration | 1.0 mM | Favorable | Competing | 88-97% | [11] |
| 0.1 mM | Less Favorable | More Dominant | 56-73% | [11] | |
| Temperature | 4°C | Slower Reaction | Slower | High (overnight) | [4][6] |
| Room Temp (20-25°C) | Faster Reaction | Faster | High (0.5-4 hours) | [4] | |
| 37°C | Very Fast Reaction | Significantly Faster | Potentially Lower | [11] |
Comparison with Alternative Bioconjugation Methods
While NHS esters are highly effective for targeting primary amines, several alternative methods exist that target different functional groups or offer advantages in specific contexts, such as avoiding cytotoxic catalysts.
References
- 2. glenresearch.com [glenresearch.com]
- 3. youtube.com [youtube.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Validating the Site-Specificity of N3-Ph-NHS Ester Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of innovation. N3-Phenyl-N-hydroxysuccinimide (N3-Ph-NHS) ester is a popular reagent for labeling primary amines on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus. While effective, ensuring the site-specificity of this labeling is critical to avoid heterogeneous products that can compromise protein function and lead to unreliable experimental outcomes. This guide provides a comprehensive comparison of methods to validate the site-specificity of N3-Ph-NHS ester labeling, supported by detailed experimental protocols and objective data presentation.
Understanding this compound Labeling
N-hydroxysuccinimide esters are highly reactive compounds that efficiently label primary amines (-NH2) by forming a stable amide bond.[1] The reaction is most efficient at a slightly basic pH of 7.2-8.5, where the primary amines are deprotonated and more nucleophilic.[1] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for the NHS ester.[2][3]
While generally selective for primary amines, NHS esters can exhibit side reactions, particularly O-acylation of serine, threonine, and tyrosine residues.[4][5] This "overlabeling" can introduce unwanted modifications and contribute to sample heterogeneity. Therefore, rigorous validation of the labeling site is paramount.
Core Validation Strategy: Mass Spectrometry
Mass spectrometry (MS) is the gold standard for identifying the precise location of a label on a protein.[6] The "bottom-up" proteomics approach is most commonly employed for this purpose.
dot
Caption: Workflow for validating site-specific protein labeling using mass spectrometry.
Experimental Protocol: Mass Spectrometry-Based Validation
1. Sample Preparation:
-
Protein Digestion:
-
Take both the this compound-labeled protein and an unlabeled control protein.
-
Denature the proteins using a chaotropic agent (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Dilute the urea (B33335) concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.[6]
-
2. LC-MS/MS Analysis:
-
Peptide Separation and Analysis:
-
Acidify the digested peptide samples with formic acid.
-
Inject the samples onto a reverse-phase liquid chromatography (LC) column for peptide separation.[7]
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.
-
The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
The most abundant peptides are then selected for fragmentation (MS/MS), which provides information about their amino acid sequence.[8]
-
3. Data Analysis:
-
Peptide Identification and Modification Mapping:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.[7]
-
Specify the N3-Ph modification as a variable modification on lysine and the N-terminus.
-
The software will identify the peptides and pinpoint the exact amino acid residues that have been modified with the N3-Ph group.[6]
-
To quantify labeling efficiency at a specific site, compare the peak areas of the labeled peptide to the unlabeled counterpart.
-
Alternative Validation Method: Competitive Labeling Assay
A competitive labeling assay can provide indirect evidence of site-specificity by demonstrating that a known binding partner can block the labeling reaction at a specific site.
dot
Caption: Logical workflow of a competitive labeling assay for validation.
Experimental Protocol: Competitive Binding Assay
-
Standardize Labeling Conditions: First, determine the optimal conditions (e.g., antibody concentration, incubation time) for your labeling reaction.[9]
-
Prepare Reactions: Set up two reactions in parallel:
-
Control: The target protein and the this compound.
-
Competition: The target protein pre-incubated with a molar excess of a competitor that is known to bind to the expected labeling site, followed by the addition of the this compound.[10]
-
-
Incubation: Incubate both reactions under the standardized conditions.
-
Analysis: Analyze the extent of labeling in both samples using a suitable method, such as mass spectrometry or gel electrophoresis (if the label imparts a significant mass shift).
-
Interpretation: A significant reduction in labeling in the competition sample compared to the control suggests that the labeling is specific to the site blocked by the competitor.
Comparison of Labeling Alternatives
While this compound is a valuable tool, other labeling strategies offer varying degrees of site-specificity.
| Labeling Method | Target Residue(s) | Key Advantages | Key Disadvantages |
| This compound | Primary amines (Lysine, N-terminus) | High reactivity, commercially available reagents.[] | Potential for heterogeneous labeling and side reactions.[12] |
| Maleimide Chemistry | Cysteine | Highly specific for sulfhydryl groups. | Requires the presence of a free cysteine, which may not be available or may require mutagenesis. |
| Click Chemistry (e.g., Azide-Alkyne) | Non-natural amino acids | Bioorthogonal, highly specific. | Requires genetic engineering to incorporate non-natural amino acids. |
| Enzymatic Labeling (e.g., Sortase) | Specific recognition motifs | Highly site-specific.[13] | Requires the presence of a specific enzyme recognition sequence. |
| N-terminal Cys Labeling (via NHS ester conversion) | N-terminal Cysteine | High site-specificity for the N-terminus.[14][15] | Requires an N-terminal cysteine residue. |
dot
Caption: Comparison of common protein labeling strategies targeting different residues.
Conclusion
Validating the site-specificity of this compound labeling is a critical step in ensuring the quality and reliability of experimental data. Mass spectrometry provides the most definitive method for identifying the exact location of modification. When combined with a thoughtful experimental design, including the use of control reactions and, where applicable, competitive assays, researchers can confidently assess the specificity of their labeling and choose the most appropriate method for their application. This rigorous approach to validation is essential for advancing research and development in the life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bioconjugation: N3-Ph-NHS Ester vs. Sulfo-NHS Esters in Aqueous Reactions
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinking chemistry is paramount. This guide provides an objective, data-driven comparison of two prominent amine-reactive reagents: N3-Ph-NHS ester and Sulfo-NHS esters, specifically for aqueous-phase reactions. We delve into their core functionalities, performance metrics, and provide detailed experimental protocols to empower you in selecting the optimal tool for your research needs.
At the heart of many bioconjugation strategies lies the need to covalently link molecules to proteins, antibodies, or other biomolecules. N-Hydroxysuccinimide (NHS) esters have long been the go-to reagents for modifying primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins.[1] This comparison focuses on two key variations of this chemistry: the azide-functionalized this compound, a cornerstone of bioorthogonal "click" chemistry, and the water-soluble Sulfo-NHS esters, designed for efficient labeling in aqueous environments.
Key Differences at a Glance
| Feature | This compound | Sulfo-NHS Esters |
| Primary Function | Introduces an azide (B81097) group for subsequent bioorthogonal reactions (e.g., Click Chemistry).[1] | Directly conjugates a molecule of interest to a primary amine. |
| Solubility in Water | Generally requires an organic co-solvent (e.g., DMSO, DMF) for initial dissolution before addition to the aqueous reaction.[1] | High water solubility due to the presence of a sulfonate group, enabling direct use in aqueous buffers. |
| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes, making them ideal for cell surface labeling. |
| Key Advantage | Enables highly specific, multi-step labeling strategies through bioorthogonal chemistry. | Simplifies aqueous bioconjugation by eliminating the need for organic solvents and is suitable for targeting cell surface proteins. |
Performance Deep Dive: Stability and Reactivity
The efficacy of any NHS ester in an aqueous environment is a race against hydrolysis. The ester group is susceptible to cleavage by water, rendering the reagent inactive. This hydrolytic instability is highly dependent on the pH of the reaction buffer.
Aqueous Stability: The Fight Against Hydrolysis
Sulfo-NHS esters are generally considered to be more stable in aqueous solutions than their non-sulfonated NHS ester counterparts.[4]
Table 1: Comparative Hydrolysis Half-life of NHS and Sulfo-NHS Esters
| pH | Temperature | Half-life of NHS Ester | Half-life of Sulfo-NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[3] | Generally more stable than NHS esters[4] |
| 8.6 | 4°C | 10 minutes[3] | - |
Note: Specific hydrolysis rates can vary depending on the entire molecular structure of the specific NHS or Sulfo-NHS ester.
Reaction Efficiency: A Balancing Act
The optimal pH for the reaction of NHS esters with primary amines is a compromise between maximizing the deprotonated, nucleophilic form of the amine and minimizing the hydrolysis of the ester.[1] The recommended pH range for efficient labeling is typically between 7.2 and 8.5.[5]
While direct comparative data on the labeling efficiency of this compound versus a specific Sulfo-NHS ester under identical conditions is scarce, the fundamental reactivity of the NHS ester group towards primary amines is the key driver of the reaction. The efficiency will be influenced by factors such as the concentration of reactants, temperature, and the specific properties of the protein being labeled.[6]
Experimental Design for Comparative Analysis
To provide a framework for researchers to make an informed decision based on their specific application, we present a detailed protocol for a head-to-head comparison of this compound and a representative Sulfo-NHS ester for protein labeling.
Experimental Workflow
References
Performance Review of N3-Ph-NHS Ester in Diverse Research Applications: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of a crosslinker is paramount to experimental success. This guide provides a comprehensive performance review of N3-Ph-NHS ester, a versatile heterobifunctional crosslinker, by comparing its performance with alternative reagents across various applications. We present supporting experimental data, detailed protocols, and visualizations to facilitate informed decisions in your research endeavors.
This compound is a molecule featuring two key reactive groups: an N-Hydroxysuccinimide (NHS) ester and a phenyl azide (B81097) (N3-Ph) group. The NHS ester facilitates covalent linkage to primary amines (-NH2) present on proteins and other biomolecules, while the azide group enables subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This dual functionality makes it a valuable tool for applications ranging from antibody-drug conjugate (ADC) development to live-cell imaging and proteomics.
Performance in Bioconjugation: A Comparative Analysis
The utility of this compound lies in its ability to efficiently introduce an azide moiety onto a target molecule. This azide then serves as a handle for subsequent conjugation reactions. Here, we compare its performance characteristics with other common amine-reactive crosslinkers.
Table 1: Comparison of Amine-Reactive Crosslinkers for Azide Introduction
| Feature | This compound | Aliphatic Azide-PEG-NHS Ester |
| Structure | Aromatic azide | Aliphatic azide with PEG spacer |
| Reactivity with Amines | High, pH-dependent (optimal pH 7.2-8.5)[2] | High, pH-dependent (optimal pH 7.2-8.5) |
| Stability of Azide | Aryl azides are generally less thermally stable than alkyl azides.[3] | Alkyl azides are generally more thermally stable.[3] |
| Hydrophobicity | The phenyl group imparts hydrophobicity. | The PEG spacer increases hydrophilicity.[4] |
| Applications | ADCs, click chemistry, bioconjugation[1] | Bioconjugation, click chemistry, improving solubility[4] |
Click Chemistry: CuAAC vs. SPAAC
Once the azide handle is introduced using this compound, the subsequent click chemistry reaction is a critical step. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approach depends heavily on the specific application, particularly the biological context.
Table 2: Performance Comparison of CuAAC and SPAAC for Azide-Modified Biomolecules
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, limiting in vivo applications.[5] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[5] |
| Reaction Kinetics | Generally very fast and efficient.[5] | Reaction rates are dependent on the specific strained cyclooctyne (B158145) used but can be very rapid.[5] |
| Specificity & Yield | High specificity and can achieve quantitative yields under optimized conditions. | High specificity and can achieve quantitative yields. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species, potentially damaging biomolecules. | Some strained alkynes can exhibit off-target reactivity with thiols.[6] |
A comparative proteomics study on labeling azido-modified glycoproteins found that CuAAC had higher labeling efficiency and specificity than SPAAC, identifying a greater number of modified proteins.[3][6] This suggests that for in vitro applications where cytotoxicity is not a concern, CuAAC may offer superior performance.[6]
Applications and Experimental Workflows
The versatility of this compound allows for its use in a variety of complex experimental workflows. Below, we detail a general workflow for antibody-drug conjugate (ADC) development, a key application for this type of linker.
Antibody-Drug Conjugate (ADC) Development Workflow
This workflow outlines the steps for creating an ADC using this compound to link a cytotoxic drug to an antibody.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol describes the fundamental steps for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[7]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[8]
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[7]
-
Add the this compound solution to the protein solution with gentle vortexing. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[9]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click chemistry reaction between an azide-modified protein and an alkyne-containing molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the protein mixture, followed immediately by the premixed copper/ligand solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering a reliable method for introducing azide functionalities onto biomolecules for subsequent click chemistry reactions. Its performance is comparable to other NHS esters in terms of amine reactivity, with the choice between this compound and aliphatic counterparts often depending on the specific requirements for hydrophobicity and azide stability. The subsequent choice between CuAAC and SPAAC is dictated by the biological context, with SPAAC being the preferred method for live-cell and in vivo applications due to the cytotoxicity of the copper catalyst in CuAAC. By understanding the comparative performance data and utilizing the provided protocols, researchers can effectively integrate this compound into their experimental designs to achieve their desired bioconjugation outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of N3-Ph-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N3-Ph-NHS ester, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known reactivity of its functional groups—an N-hydroxysuccinimide (NHS) ester and an azide (B81097)—and general principles of laboratory chemical waste management.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Key Chemical Properties and Reactivity:
This compound is a click chemistry reagent containing an azide group and an amine-reactive NHS ester.[1][2][3] NHS esters are known to be moisture-sensitive and readily react with primary amines.[4][5] They also hydrolyze in aqueous solutions, a reaction that is accelerated at higher pH.[4][5] The azide group is a high-energy functional group and should be handled with care, avoiding contact with strong oxidizing agents.[6]
Quantitative Data Summary: General Properties of NHS Esters
| Property | Value / Information |
| Reactivity | Highly reactive towards primary amines (e.g., lysine (B10760008) residues in proteins).[4][5] |
| Hydrolysis | Susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. At pH 7, hydrolysis occurs within hours; at pH 9, it can occur within minutes.[4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6] |
| Solubility | Often soluble in organic solvents like DMSO and DMF.[2][7] |
| Storage | Should be stored in a cool, dry place, often under an inert atmosphere, to prevent degradation from moisture.[4][5] Stock solutions are typically stored at -20°C or -80°C.[1][3] |
Step-by-Step Disposal Protocol
This protocol is designed to first deactivate the reactive NHS ester through hydrolysis and then manage the resulting waste stream in accordance with general hazardous waste guidelines.
1. Deactivation of Reactive NHS Ester:
-
For pure, unreacted this compound:
-
In a fume hood, cautiously add the this compound to a beaker containing a 1 M solution of a non-amine-containing base, such as sodium hydroxide (B78521) (NaOH). A general guideline is to use a significant excess of the basic solution.
-
Stir the mixture at room temperature for several hours to ensure complete hydrolysis of the NHS ester. The hydrolysis will release N-hydroxysuccinimide.[4]
-
After hydrolysis, the solution will contain the sodium salt of the carboxylate resulting from the hydrolysis of the ester, N-hydroxysuccinimide, and the excess base.
-
-
For solutions of this compound in organic solvents (e.g., DMSO, DMF):
-
If possible, dilute the organic solution with a water-miscible solvent to reduce the concentration.
-
Slowly and carefully add the diluted solution to a stirred, excess volume of a 1 M aqueous base solution (e.g., NaOH) in a fume hood. Be mindful of any potential exothermic reactions.
-
Allow the mixture to stir for several hours to ensure complete hydrolysis.
-
2. Waste Collection and Labeling:
-
After deactivation, the resulting aqueous solution should be considered hazardous waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the deactivated this compound (mentioning the hydrolysis products), and any solvents used.
-
If any solid waste was generated (e.g., contaminated weigh paper, gloves), it should be collected in a separate, clearly labeled solid hazardous waste container.
3. Final Disposal:
-
Arrange for the pickup of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department.
-
Never dispose of this compound or its deactivated solution down the drain or in the regular trash.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. fishersci.com [fishersci.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: Essential Protective Measures for Handling N3-Ph-NHS Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like N3-Ph-NHS ester. This ADC linker, utilized in the synthesis of antibody-drug conjugates, contains both an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, necessitating stringent handling, storage, and disposal protocols.[1] Adherence to these guidelines is critical to mitigate risks and ensure a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. Both organic azides and NHS esters present distinct hazards that require specific PPE. Organic azides can be heat- and shock-sensitive, with the potential for explosive decomposition, while also exhibiting toxicity through inhalation, ingestion, or skin absorption.[2][3][4] NHS esters, while primarily used for their reactivity with primary amines, can cause skin and serious eye irritation.[5]
A risk assessment should always be performed before beginning any procedure.[6] The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. | Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Body Protection | A disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene. A standard lab coat is insufficient. | Protects against splashes and contamination of personal clothing. |
| Eye & Face Protection | Chemical splash goggles are mandatory.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][8] | Protects the eyes and face from direct contact with the chemical, which can cause serious irritation or injury.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[9] If there is a risk of generating dust or aerosols, a respirator (e.g., N-95) may be necessary. | Minimizes the risk of inhaling hazardous dust or vapors.[4] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Handling and Experimental Protocol
Proper handling procedures are crucial to prevent accidents. Always work in a well-ventilated area, preferably within a chemical fume hood with the sash positioned as low as possible.[4] It is also recommended to work with a partner and never alone.[10]
Key Handling Precautions:
-
Avoid Metal: Never use metal spatulas or other metal instruments to handle or transfer this compound, as this can lead to the formation of highly unstable and explosive metal azides.[3][9] Use plastic or ceramic spatulas instead.
-
Solvent Choice: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form explosive compounds.[2][3]
-
Temperature Control: Store this compound at recommended temperatures, typically -20°C or -80°C for long-term storage, and keep it away from heat, light, and sources of shock or friction.[1][10][11]
-
Ground Glass Joints: Avoid using glassware with ground glass joints, as the friction can potentially cause explosive decomposition of the azide.[2][9]
-
Work Area: Keep the work area clean and free of clutter. Use disposable bench liners to contain any potential spills.[9]
-
Labeling: Clearly label all containers with the chemical name and associated hazards.[4]
Experimental Workflow Diagram
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent the formation of explosive compounds in the waste stream.
Disposal Guidelines:
-
Dedicated Waste Container: All waste containing this compound, including unused reagent, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips), must be collected in a clearly labeled, dedicated hazardous waste container.[4][10]
-
Avoid Mixing: Do not mix azide waste with other chemical waste streams, especially acidic solutions or heavy metal waste.[3][4] Contact with acids can form the highly toxic and explosive hydrazoic acid.[10]
-
No Drain Disposal: Never dispose of this compound or any azide-containing solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[4]
-
Container Management: Keep the azide waste container securely sealed and stored in a cool, dry place away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.
By implementing these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
